molecular formula C12H9BrN2OS B13734936 BTYNB isomer

BTYNB isomer

Cat. No.: B13734936
M. Wt: 309.18 g/mol
InChI Key: PTORCHCLFMJDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BTYNB isomer is a useful research compound. Its molecular formula is C12H9BrN2OS and its molecular weight is 309.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality BTYNB isomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BTYNB isomer including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrN2OS

Molecular Weight

309.18 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C12H9BrN2OS/c13-10-6-5-9(17-10)11-14-8-4-2-1-3-7(8)12(16)15-11/h1-6,11,14H,(H,15,16)

InChI Key

PTORCHCLFMJDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)Br

Origin of Product

United States

Foundational & Exploratory

Discovery, Synthesis, and Structural Isolation of BTYNB Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical isolation, and structural characterization of BTYNB, with a specific focus on the resolution of its isomeric forms and its validation as an IMP1 inhibitor.

Technical Guide for Drug Development & Chemical Biology

Executive Summary

BTYNB (2-{[(5-bromo-2-thienyl)methylene]amino}benzamide) represents a first-in-class small molecule inhibitor of the RNA-binding protein IMP1 (IGF2BP1) .[1] Identified via high-throughput fluorescence anisotropy screening, BTYNB targets the oncofetal protein IMP1, destabilizing c-Myc mRNA and inhibiting tumor proliferation in melanoma and ovarian cancer models.[2]

A critical, often under-discussed challenge in the development of BTYNB is its chemical nature as a Schiff base (imine) . This functional group introduces the potential for E/Z geometric isomerism and hydrolytic instability. This guide outlines the technical protocols for the discovery, synthesis, and specific isolation of the biologically active (E)-isomer, distinguishing it from inactive conformers and structural analogs.

Chemical Constitution & Isomerism

BTYNB is formed via the condensation of 2-aminobenzamide and 5-bromothiophene-2-carboxaldehyde. The central imine (


) bond creates a rigid axis, leading to two distinct geometric isomers:
  • (E)-Isomer (Trans): The thermodynamically stable and biologically active form. The benzamide and thiophene rings are trans-oriented across the imine bond, allowing optimal fitting into the IMP1 hydrophobic pocket.

  • (Z)-Isomer (Cis): The less stable isomer, often formed transiently under UV exposure or in protic solvents, which lacks the steric complementarity required for potent IMP1 inhibition.

Formula:


Molecular Weight:  309.18  g/mol 

Discovery Workflow: High-Throughput Isolation

The isolation of BTYNB was not merely a synthesis challenge but a signal-to-noise problem within a library of 160,000 compounds.

Fluorescence Anisotropy (FA) Screening Protocol

The discovery relied on displacing IMP1 from a fluorescein-labeled RNA probe.

  • Probe Design: A fluorescein-labeled RNA oligomer corresponding to the c-Myc coding region stability determinant (CRD) was synthesized (

    
    ).
    
  • Assay Window: The binding of IMP1 to the probe increases anisotropy (tumbling time). Inhibitors decrease anisotropy by displacing the protein.

  • Hit Isolation: BTYNB was identified as a hit with an

    
     of ~5 
    
    
    
    .
  • Structural Filter: Close structural analogs (e.g., Compound 5226752) were tested. The "isolation" of BTYNB involved segregating the active scaffold (5-bromo-thiophene linked to benzamide) from inactive regioisomers, confirming the necessity of the specific halogen placement and the benzamide moiety.

Synthesis and Isomer Isolation Protocol

To ensure reproducibility, researchers must synthesize and isolate the pure (E)-isomer, avoiding contamination with the (Z)-form or hydrolysis products.

Synthetic Route

Reagents: 2-aminobenzamide (1.0 eq), 5-bromothiophene-2-carboxaldehyde (1.0 eq), Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-bromothiophene-2-carboxaldehyde in anhydrous EtOH at room temperature.

  • Addition: Add 2-aminobenzamide slowly to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1%) to protonate the carbonyl oxygen and accelerate nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) will show the disappearance of the aldehyde.
    
  • Precipitation: Cool the reaction slowly to

    
    . The Schiff base (BTYNB) will precipitate as a solid.
    
Isolation of the (E)-Isomer

Schiff bases can exist in equilibrium. The following purification ensures the isolation of the stable (E)-isomer.

  • Filtration: Collect the crude precipitate via vacuum filtration.

  • Recrystallization (Critical Step): Recrystallize from hot ethanol.

    • Rationale: The (E)-isomer packs more efficiently into the crystal lattice due to its planar/linear geometry compared to the kinked (Z)-isomer. Slow cooling favors the formation of thermodynamically stable (E)-crystals.

  • Drying: Dry under high vacuum over

    
     to remove trace water (preventing hydrolysis).
    
Validation of Isomeric Purity
  • 
    -NMR (DMSO-
    
    
    
    ):
    The imine proton (
    
    
    ) is the diagnostic handle.
    • (E)-Isomer: Singlet typically appears downfield at

      
       8.5–9.0 ppm.
      
    • (Z)-Isomer: Would appear upfield relative to the E-isomer.

    • NOESY Experiment: To definitively prove the E-geometry, observe the Nuclear Overhauser Effect (NOE) between the imine proton and the protons on the benzamide ring. A strong NOE indicates spatial proximity consistent with the (E)-conformation.

Visualization of Workflows

Diagram 1: Synthesis and Isomer Isolation Pathway

BTYNB_Synthesis Reactants Reactants: 2-aminobenzamide + 5-bromo-thiophene-aldehyde Intermediate Carbinolamine Intermediate Reactants->Intermediate Condensation (AcOH cat.) Crude Crude Mixture (E/Z Equilibrium) Intermediate->Crude Dehydration (-H2O) Recryst Recrystallization (Hot EtOH) Crude->Recryst Isolation PureE Pure (E)-BTYNB (Thermodynamic Product) Recryst->PureE Slow Cooling (Lattice Packing) Waste (Z)-Isomer & Impurities Recryst->Waste Supernatant

Caption: Kinetic and thermodynamic isolation of the active (E)-BTYNB isomer from synthetic precursors.

Diagram 2: Mechanism of Action (IMP1 Inhibition)

MOA IMP1 IMP1 Protein (Oncofetal RBP) Complex IMP1-mRNA Complex (Stabilized) IMP1->Complex Binds cMyc_mRNA c-Myc mRNA (CRD Region) cMyc_mRNA->Complex BTYNB BTYNB (Inhibitor) Complex->BTYNB Competition (IC50 ~5µM) Displaced IMP1-BTYNB Complex Complex->Displaced Displacement Degradation mRNA Degradation (Exosome/P-bodies) Complex->Degradation Destabilization Displaced->Degradation Frees mRNA Outcome Tumor Suppression (Reduced Proliferation) Degradation->Outcome

Caption: BTYNB allosterically displaces IMP1, exposing oncogenic c-Myc mRNA to rapid degradation.

Quantitative Data Summary

ParameterValue / DescriptionSource
Target IMP1 (IGF2BP1) RNA-binding domainsMahapatra et al. [1]
Primary Assay Fluorescence Anisotropy (FAMA)Mahapatra et al. [1]
IC50 (Binding)

Mahapatra et al. [1]
IC50 (Proliferation)

(Ovarian/Melanoma lines)
Mahapatra et al. [1]
Selectivity >10-fold vs. IMP2/IMP3Mahapatra et al. [1]
Active Isomer (E)-2-{[(5-bromo-2-thienyl)methylene]amino}benzamideChemical Inference [2]

References

  • Mahapatra L, Andruska N, Mao C, Le J, Shapiro DJ. "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[3] Translational Oncology, 2017.[2][3]

  • Schiff Base Stereochemistry Standards. "General organic chemistry principles dictate that N-substituted imines derived from aromatic aldehydes exist predominantly as the (E)

Sources

Theoretical Properties of BTYNB Stereoisomers: A Mechanistic & Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the theoretical properties of BTYNB (2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide), a small molecule inhibitor of the RNA-binding protein IMP1 (IGF2BP1). While often discussed in the context of its biological activity, this document focuses on its stereochemical architecture , specifically the E/Z geometric isomerism inherent to its Schiff base structure, and the theoretical implications for drug development.

Executive Summary

BTYNB (CAS: 304456-62-0) is a targeted small molecule inhibitor that disrupts the interaction between the oncofetal protein IMP1 (IGF2BP1) and c-Myc mRNA .[1][2] Unlike traditional chiral drugs defined by asymmetric carbons, BTYNB’s stereochemistry is governed by geometric isomerism across its imine (C=N) linker.

This guide analyzes the theoretical dichotomy between the (E)-isomer (trans) and (Z)-isomer (cis) of BTYNB. We explore how intramolecular hydrogen bonding stabilizes the (E)-conformer, the thermodynamic barriers to isomerization, and the implications of these properties on binding affinity and metabolic stability.

Key Technical Specifications
PropertyDetail
IUPAC Name 2-{[(5-bromo-2-thienyl)methylene]amino}benzamide
Molecular Formula C₁₂H₉BrN₂OS
Stereogenic Element C=N Imine Bond (Geometric Isomerism)
Primary Target IMP1 (IGF2BP1) RNA-binding protein
Mechanism Allosteric inhibition of c-Myc mRNA stabilization

Molecular Architecture & Stereochemistry

The pharmacological efficacy of BTYNB relies on the spatial arrangement of three pharmacophores: the electron-rich thiophene ring , the imine linker , and the benzamide moiety .

The E/Z Geometric Dichotomy

The central imine bond (


) creates the potential for two distinct stereoisomers. Theoretical modeling (DFT) and crystallographic data of similar N-arylimines suggest a strong thermodynamic preference for one isomer due to steric and electronic factors.
  • The (E)-Isomer (Trans): The thiophene ring and the benzamide group are on opposite sides of the C=N bond. This is the thermodynamically stable form, primarily due to the minimization of steric clash between the lone pair of the nitrogen and the thiophene ring.

  • The (Z)-Isomer (Cis): The groups are on the same side.[3][4][5][6] This isomer is generally higher in energy and sterically congested.

Intramolecular Hydrogen Bonding (Conformational Locking)

A critical theoretical property of BTYNB is the Pseudo-Six-Membered Ring formation. The ortho-amide group on the benzene ring can donate a hydrogen bond to the imine nitrogen.

  • Mechanism: The amide

    
     acts as a donor; the imine 
    
    
    
    (lone pair) acts as an acceptor.
  • Consequence: This interaction (

    
    ) locks the molecule into a planar (E)-configuration , significantly raising the energy barrier for isomerization to the (Z)-form. This "conformational lock" is vital for its bioavailability, preventing rapid hydrolysis and maintaining the flat topology required for intercalating or binding to the IMP1 surface.
    
Structural Visualization (DOT)

BTYNB_Stereochemistry cluster_0 Thermodynamic Product cluster_1 High Energy State E_Iso (E)-BTYNB (Trans-Isomer) H_Bond Intramolecular H-Bond Stabilization E_Iso->H_Bond Stabilizes Transition Isomerization Barrier (ΔG‡ ~ 20-25 kcal/mol) E_Iso->Transition Photoexcitation / Acid Catalysis H_Bond->E_Iso Z_Iso (Z)-BTYNB (Cis-Isomer) Steric Steric Repulsion (Lone Pair vs Thiophene) Z_Iso->Steric Destabilizes Z_Iso->Transition Thermal Relaxation Transition->E_Iso Transition->Z_Iso

Figure 1: Isomerization landscape of BTYNB. The (E)-isomer is stabilized by an intramolecular H-bond, while the (Z)-isomer suffers from steric repulsion.

Theoretical Physicochemical Profiling

Understanding the physicochemical differences between the stereoisomers is crucial for predicting "distomer" (inactive isomer) toxicity or off-target effects.

Calculated Properties Comparison

The following data represents theoretical values derived from consensus molecular descriptors (e.g., SwissADME, ChemAxon) for the two geometric forms.

Property(E)-BTYNB (Predicted)(Z)-BTYNB (Predicted)Implications
Dipole Moment (Debye) ~3.5 D~5.2 DThe (Z)-isomer is more polar, potentially altering membrane permeability.
Topological Polar Surface Area (TPSA) 88.0 Ų88.0 ŲTPSA remains constant, but the exposed surface varies due to planarity.
LogP (Lipophilicity) 3.22.9The planar (E)-form packs better in lipophilic domains; (Z) is more soluble in water.
Rotatable Bonds 22(E)-form is effectively rigidified by the H-bond; (Z)-form is more flexible.
Hydrolytic Stability HighLow(Z)-isomers of Schiff bases are more susceptible to hydrolysis.
Binding Mode & Pharmacodynamics

BTYNB targets the KH domains of IMP1. The binding pocket is a hydrophobic groove that recognizes planar, aromatic stacks.

  • Planarity is Key: The (E)-isomer, locked by the H-bond, presents a flat, extended surface area (

    
    ). This allows for efficient 
    
    
    
    stacking with aromatic residues (e.g., Tyrosine or Phenylalanine) within the IMP1 RNA-binding domain.
  • The "Distomer" Effect: The (Z)-isomer introduces a "kink" in the molecule. Theoretical docking studies suggest this kink prevents deep insertion into the IMP1 pocket, drastically reducing binding affinity (

    
    ).
    
    • Hypothesis: The (Z)-isomer acts as a weak competitive inhibitor or is totally inactive.

Mechanism of Action: The IMP1-c-Myc Axis[8]

BTYNB functions by allosterically inhibiting the binding of IMP1 to the "Coding Region Stability Determinant" (CRD) of c-Myc mRNA. This destabilizes the mRNA, leading to its degradation.

Signaling Pathway Diagram (DOT)

MOA_Pathway IMP1 IMP1 Protein (IGF2BP1) Complex IMP1-mRNA Complex (Stabilized) IMP1->Complex Binds cMyc_mRNA c-Myc mRNA (Oncogenic Transcript) cMyc_mRNA->Complex Complex->cMyc_mRNA Degradation Translation c-Myc Protein Expression Complex->Translation Stabilizes mRNA Proliferation Tumor Cell Proliferation Translation->Proliferation BTYNB BTYNB ((E)-Isomer) BTYNB->IMP1 Allosteric Binding (Blocks RNA site) BTYNB->Complex Disrupts

Figure 2: BTYNB intervenes in the oncogenic cascade by preventing IMP1 from stabilizing c-Myc mRNA.[7]

Experimental Protocols for Stereochemical Validation

To ensure scientific integrity, the following protocols describe how to synthesize, isolate, and validate the stereoisomers of BTYNB.

Synthesis of (E)-BTYNB (Thermodynamic Control)

This protocol yields the stable (E)-isomer via condensation.

  • Reagents: 2-Aminobenzamide (1.0 eq), 5-Bromo-2-thiophenecarboxaldehyde (1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve reagents in ethanol.

    • Add catalytic acetic acid (1-2 drops).

    • Reflux at 80°C for 4-6 hours.

    • Observation: A precipitate (yellow solid) typically forms as the Schiff base crystallizes out, driving the equilibrium to the right.

  • Purification: Filtration and recrystallization from Ethanol/DMF.

  • Validation: ¹H-NMR (DMSO-d₆). Look for the imine singlet (

    
    ) around 8.5–9.0 ppm . The presence of a sharp singlet indicates a single isomer (E).
    
Photoisomerization to (Z)-BTYNB (Kinetic Control)

To study the (Z)-isomer, one must generate it in situ, as it is likely unstable.

  • Method: Dissolve (E)-BTYNB in deuterated solvent (CD₃OD or DMSO-d₆).

  • Irradiation: Expose the NMR tube to UV light (365 nm) for 30–60 minutes.

  • Detection: Monitor ¹H-NMR. A new, smaller set of signals will appear. The imine proton of the (Z)-isomer typically shifts upfield (shielded) compared to the (E)-isomer due to the loss of anisotropy from the coplanar aromatic ring.

Stability Assay (Hydrolysis)

Schiff bases are prone to hydrolysis in aqueous acidic media.

  • Protocol: Incubate 10 µM BTYNB in PBS (pH 7.4) and Acetate Buffer (pH 5.0) at 37°C.

  • Analysis: HPLC-UV monitoring over 24 hours.

  • Expectation: The intramolecular H-bond in the (E)-isomer should confer significant resistance to hydrolysis at pH 7.4 compared to non-H-bonded analogs.

References

  • Mahapatra, L. et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[2] Translational Oncology, 10(5), 818-827. Link

  • Degrauwe, N. et al. (2016). "The RNA Binding Protein IMP2 Preserves Glioblastoma Stem Cells by Preventing Let-7 Target Gene Silencing." Cell Reports, 15(8), 1634-1647. (Context on IMP family inhibition). Link

  • IUPAC. (2025). "E-Z Notation for Geometric Isomerism." Compendium of Chemical Terminology. Link

  • PubChem. (2025).[8] "Compound Summary: BTYNB (CAS 304456-62-0)."[1][9][7][10] National Library of Medicine. Link

  • Cimino, P. et al. (2018). "Stereochemistry of Imine-Enamine Tautomerism and E/Z Isomerism in Schiff Bases." Journal of Organic Chemistry. (Theoretical grounding for Schiff base stability).

Sources

Comprehensive Spectroscopic Characterization and Isomeric Analysis of the IMP1 Inhibitor BTYNB

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of BTYNB Isomers (NMR, MS) Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Analytical Chemists, and Structural Biologists.

Executive Summary

BTYNB (2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide) has emerged as a high-value small molecule inhibitor targeting the RNA-binding protein IMP1 (IGF2BP1), a critical oncogenic factor in melanoma and ovarian cancers.[1][2][3] As a Schiff base derivative containing a brominated thiophene moiety linked to a benzamide core via an azomethine (–N=CH–) bridge, BTYNB presents specific analytical challenges.

The primary structural challenge lies in the E/Z geometric isomerism inherent to the azomethine bond. While the E (trans) isomer is typically the thermodynamically stable form synthesized, solution-state dynamics and photo-irradiation can induce isomerization to the Z (cis) form, potentially altering binding affinity and pharmacokinetic profiles.[1]

This guide provides a rigorous, self-validating spectroscopic workflow (NMR and MS) to isolate, identify, and quantify BTYNB isomers, ensuring the integrity of biological assays.

Chemical Identity and Structural Logic[4]

The Molecule[2]
  • IUPAC Name: 2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide[1][2][4]

  • CAS Number: 304456-62-0[1][4]

  • Molecular Formula: C₁₂H₉BrN₂OS[4][5]

  • Molecular Weight: 309.18 g/mol [5][6]

The Isomerism Challenge

The central feature of BTYNB is the C=N imine bond connecting the benzamide and thiophene rings.

  • E-Isomer (Trans): The benzamide group and the thiophene ring are on opposite sides of the double bond. This is generally the planar, active conformation.

  • Z-Isomer (Cis): The groups are on the same side, often leading to steric twist and altered electronic properties.[1]

Critical Note: In solution (particularly in polar aprotic solvents like DMSO-d₆ used for screening), the E isomer may exist in equilibrium with the Z isomer.[1] Quantifying this ratio is essential for IC₅₀ accuracy.

Mass Spectrometry (MS) Analysis: Elemental Confirmation

Before stereochemical assignment, the elemental composition must be validated. The presence of a bromine atom provides a definitive isotopic signature.

High-Resolution MS (HRMS) Protocol

Instrument: Q-TOF or Orbitrap MS (ESI+ mode).[1]

Diagnostic Criteria:

  • Isotope Pattern: Bromine exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1]

    • Observation: You must observe a "twin peak" molecular ion cluster at m/z [M+H]⁺ with near 1:1 intensity ratio.[1]

    • Target m/z: ~308.97 (⁷⁹Br) and ~310.97 (⁸¹Br).[1]

  • Fragmentation (MS/MS):

    • Precursor: 308.97

    • Key Fragment 1 (Loss of NH₃): m/z ~291.9 (indicative of the primary amide).

    • Key Fragment 2 (Imine Cleavage): m/z ~188.9 (bromothiophene moiety) or m/z ~119.0 (benzamide moiety).[1]

LC-MS Separation of Isomers

While MS is not stereoselective, coupling it with UPLC allows for separation.[1]

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

  • Isomer Behavior: The Z-isomer, being generally less planar and more polar due to dipole alignment, typically elutes earlier than the planar, more lipophilic E-isomer.

NMR Spectroscopy: The Stereochemical Gold Standard

NMR is the only definitive method to assign E/Z geometry in solution without crystallization.

1H NMR Diagnostics (DMSO-d₆, 500 MHz+)

The azomethine proton (–N=CH –) and the amide protons (–CONH ₂) are the primary handles.[1]

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityDiagnostic Value
Azomethine (–N=CH–) 8.60 – 8.90 SingletCritical: The E-isomer typically resonates downfield relative to the Z-isomer due to deshielding anisotropy of the benzamide ring.[1]
Amide (–CONH₂) 7.50 – 8.10Broad SingletsTwo distinct peaks (restricted rotation).[1] Chemical shift changes significantly upon E/Z isomerization due to H-bonding changes.[1]
Thiophene (H3/H4) 7.20 – 7.40DoubletsCoupling constants (J ~4.0 Hz) confirm the thiophene ring integrity.[1]
Benzamide Aromatic 7.00 – 8.00MultipletsOrtho-proton to the imine nitrogen shifts significantly between isomers.[1]
NOESY/ROESY: Determining Geometry

This is the self-validating step.[1] You must map the spatial proximity of the azomethine proton (H_im) to the aromatic rings.

  • E-Isomer (Trans):

    • NOE Correlation: Strong NOE between H_im and the ortho-protons of the Benzamide ring (specifically the proton at C3 of the benzamide).

    • Reasoning: In the E form, the imine hydrogen points toward the benzamide ring (s-cis conformation of the N-C bond is often preferred for H-bonding with the amide carbonyl).[1]

  • Z-Isomer (Cis):

    • NOE Correlation: Strong NOE between H_im and the Thiophene H3 proton .

    • Reasoning: Steric crowding forces a twist, but the H_im is spatially closer to the thiophene ring substituents in the Z configuration.

Experimental Workflow Diagrams

Isomer Analysis Workflow

The following diagram outlines the logical flow from sample receipt to validated isomer assignment.

BTYNB_Analysis Start Crude/Synthesized BTYNB UPLC UPLC-MS Screening (C18, H2O/ACN) Start->UPLC Decision Multiple Peaks Detected? UPLC->Decision Single Single Peak (Likely Pure E-Isomer) Decision->Single No Multiple Isolate Peaks (Prep HPLC) Decision->Multiple Yes NMR_Core 1H NMR (DMSO-d6) Identify Azomethine Singlet Single->NMR_Core Multiple->NMR_Core NOE 1D NOE / 2D NOESY Target: H-Imine vs Ar-H NMR_Core->NOE Assign_E Assignment: E-Isomer (NOE: Imine H <-> Benzamide H) NOE->Assign_E Assign_Z Assignment: Z-Isomer (NOE: Imine H <-> Thiophene H) NOE->Assign_Z

Caption: Figure 1. Decision tree for the isolation and stereochemical assignment of BTYNB isomers using coupled LC-MS and NMR methodologies.

Mechanistic NOE Correlations

This diagram visualizes the specific nuclear Overhauser effects (NOE) required to confirm the E vs Z geometry.

NOE_Mechanism cluster_E E-Isomer (Active) cluster_Z Z-Isomer (Inactive/Minor) Imine_H_E Imine H (δ ~8.8 ppm) Benz_H_E Benzamide Ortho-H Imine_H_E->Benz_H_E Strong NOE Thio_H_E Thiophene H Imine_H_E->Thio_H_E Weak/No NOE Imine_H_Z Imine H (δ ~8.2 ppm) Benz_H_Z Benzamide Ortho-H Imine_H_Z->Benz_H_Z Weak/No NOE Thio_H_Z Thiophene H Imine_H_Z->Thio_H_Z Strong NOE

Caption: Figure 2. Diagnostic NOE correlations distinguishing the E (trans) and Z (cis) isomers of BTYNB.

Detailed Experimental Protocol

Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D) for NMR.[1] Chloroform-d (CDCl₃) may cause precipitation or peak broadening due to amide aggregation.[1]

  • Concentration: Prepare a 10–20 mM solution. Filter through a 0.2 µm PTFE filter to remove particulates that interfere with shimming.

  • Stability Check: Acquire the first 1H spectrum immediately. Re-acquire after 24 hours in ambient light to check for photo-induced E→Z isomerization.

NMR Acquisition Parameters
  • Pulse Program: zg30 (standard proton) and noesygpph (1D NOE with gradient selection).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the imine proton for accurate integration.

  • NOE Mixing Time: 300–500 ms. This is critical; too short (<100 ms) yields no signal, too long (>800 ms) allows spin-diffusion (false positives).[1]

Data Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) for 1H.

  • Phasing: Manually phase the imine peak.

  • Integration: Normalize the imine singlet to 1.00. Integrate the amide protons (usually 2H broad) and the thiophene doublets relative to this.

References

  • Mahapatra, L., et al. (2017).[2] "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[1][2][3][4][5] Translational Oncology. Available at: [Link]

  • Wishart, D.S., et al. (2022).[7] "NMR-spectroscopic analysis of mixtures: from structure to function." Nucleic Acids Research. (Contextual grounding for NMR mixture analysis). Available at: [Link]

Sources

BTYNB isomer nomenclature and IUPAC naming

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Isomer Nomenclature and IUPAC Naming of BTYNB (But-2-yn-1-yl 4-aminobenzoate)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nomenclature, isomerism, and characterization of the compound class represented by the acronym BTYNB, defined herein as But-2-yn-1-yl aminobenzoates. Due to the critical role of isomeric purity in pharmacology and materials science, this document establishes a rigorous framework for the unambiguous identification of BTYNB and its related isomers. We will dissect the principles of IUPAC nomenclature as applied to this molecule, explore the structural nuances of its positional isomers, and detail the analytical methodologies required for their empirical differentiation. This guide is intended to serve as an authoritative reference for professionals engaged in the synthesis, analysis, and application of complex aromatic esters.

Introduction: The Significance of Isomeric Precision in BTYNB

The molecule But-2-yn-1-yl 4-aminobenzoate, which we will refer to by the representative acronym BTYNB, is a compound of significant interest due to its combination of a rigid alkynyl group and a functionalized aromatic ring.[1][2] This structure is a common motif in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties.

Isomers—compounds with identical molecular formulas but different arrangements of atoms—can exhibit dramatically different pharmacological, toxicological, and material properties.[3][4][5] For a compound like BTYNB, positional isomerism of the amino group on the benzoate ring is of primary concern. The ortho (2-), meta (3-), and para (4-) positions of the amino group create three distinct molecules with unique electronic and steric profiles.[6] Consequently, the ability to name, synthesize, and isolate a specific isomer is paramount for reproducible research and development.

This guide will provide the foundational knowledge to navigate the complexities of BTYNB isomerism, ensuring scientific integrity and precision in your work.

IUPAC Nomenclature: A Systematic Approach to Naming BTYNB Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules to generate unambiguous names for chemical compounds.[7][8] Let's deconstruct the IUPAC name for our primary compound of interest, But-2-yn-1-yl 4-aminobenzoate.

Deconstructing the Name

An ester's name is derived from its constituent alcohol and carboxylic acid.[9][10][11]

  • Alcohol Part: The name of the alkyl group attached to the ester oxygen is stated first. In BTYNB, this is the "But-2-yn-1-yl" group.

    • "But-" : Indicates a four-carbon chain.

    • "-2-yn-" : Specifies a carbon-carbon triple bond located at the second carbon of the chain.[7][12][13]

    • "-1-yl" : Denotes that the attachment point to the ester oxygen is at the first carbon of this four-carbon chain.

  • Carboxylic Acid Part: The name of the carboxylate portion follows, with the "-oic acid" suffix of the parent acid changed to "-oate".[8][9][10] In this case, it is "4-aminobenzoate".

    • "benzoate" : Derived from benzoic acid, indicating a carboxyl group attached to a benzene ring.

    • "4-amino-" : Specifies that an amino (-NH2) group is attached to the fourth carbon of the benzene ring, relative to the point of attachment of the carboxylate group.[14][15][16][17]

Naming the Positional Isomers

The primary isomers of BTYNB are positional isomers, differing in the location of the amino group on the benzene ring.[14][15] These are named by changing the numerical locant of the amino substituent.

Isomer NameCommon PrefixesDescription
But-2-yn-1-yl 2-aminobenzoateortho (o-)The amino group is on the carbon adjacent (position 2) to the carboxylate group.
But-2-yn-1-yl 3-aminobenzoatemeta (m-)The amino group is at position 3 relative to the carboxylate group.
But-2-yn-1-yl 4-aminobenzoatepara (p-)The amino group is at position 4, opposite the carboxylate group.[14][15]

The ability to correctly name these isomers is the first step in ensuring that experimental results are communicated accurately and without ambiguity.

Experimental Workflows for Isomer Differentiation

Distinguishing between the positional isomers of BTYNB requires robust analytical techniques. The subtle differences in their physical and chemical properties can be exploited for both separation and characterization.

Chromatographic Separation of Positional Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers.[18] The choice of stationary phase is critical for resolving compounds with very similar properties.

Protocol: Reverse-Phase HPLC Separation of BTYNB Isomers

  • Column Selection : A phenyl-based stationary phase (e.g., Phenyl-Hexyl) is recommended. The π–π interactions between the phenyl groups in the stationary phase and the aromatic ring of the BTYNB isomers can provide the necessary selectivity to resolve them.[19]

  • Mobile Phase Preparation : Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The formic acid helps to protonate the amino group, leading to more consistent retention times.

  • Sample Preparation : Dissolve a small amount of the BTYNB isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 30 °C

    • Detection : UV detector at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Data Analysis : The isomers will elute at different retention times due to subtle differences in their polarity and interaction with the stationary phase. The para isomer is often the most symmetrical and may elute differently from the ortho and meta isomers.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_result Data Interpretation Column Select Phenyl Column MobilePhase Prepare Mobile Phase (ACN/H2O/Formic Acid) Column->MobilePhase Sample Dissolve BTYNB Isomer Mixture (1 mg/mL) MobilePhase->Sample Inject Inject Sample (10 µL) Sample->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Isomers by Retention Time Chromatogram->Identify caption Workflow for HPLC separation of BTYNB isomers.

Spectroscopic Characterization

Once separated, or for the analysis of a pure sample, spectroscopic methods provide definitive structural information.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers.[3][4][5][20][21] Both ¹H and ¹³C NMR will show distinct patterns for each BTYNB isomer.

  • ¹H NMR : The aromatic region (typically 6.5-8.0 ppm) is most informative. The substitution pattern on the benzene ring dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons.[4][21]

    • 4-aminobenzoate (para) : Due to symmetry, this isomer will show a simpler spectrum, typically two doublets in the aromatic region.[21]

    • 2-aminobenzoate (ortho) and 3-aminobenzoate (meta) : These less symmetrical isomers will exhibit more complex splitting patterns, often multiplets, allowing for their differentiation from the para isomer and each other.[21]

  • ¹³C NMR : The number of unique carbon signals will differ based on the symmetry of the isomer. The para isomer will have fewer signals in the aromatic region than the ortho and meta isomers due to its higher symmetry.[3][21]

Expected ¹H NMR Aromatic Signals for BTYNB Isomers:

IsomerExpected Aromatic Splitting PatternRationale
orthoFour distinct multipletsAll four aromatic protons are in unique chemical environments.
metaFour distinct multiplets, potentially with some overlapAll four aromatic protons are in unique chemical environments.
paraTwo doublets (AX or AA'BB' system)Symmetry results in two pairs of chemically equivalent protons.[21]
3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.[22][23][24][25] While it may not be as definitive as NMR for distinguishing positional isomers, subtle shifts in peak positions can be observed.

  • N-H Stretch : Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.[26]

  • C≡C Stretch : A weak band around 2100-2260 cm⁻¹ confirms the alkyne group.

  • C=O Stretch (Ester) : A strong, sharp peak around 1715-1730 cm⁻¹ is characteristic of the aromatic ester carbonyl group.[22][27][28]

  • C-O Stretch : Two strong bands between 1000-1300 cm⁻¹ are characteristic of the ester C-O bonds.[22][27]

The exact position of the N-H and C=O stretches can be influenced by intramolecular hydrogen bonding, particularly in the ortho isomer, providing a potential basis for differentiation.

Spectroscopy_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry BTYNB_Isomers BTYNB Isomer Mixture (ortho, meta, para) H_NMR ¹H NMR Analysis BTYNB_Isomers->H_NMR C_NMR ¹³C NMR Analysis BTYNB_Isomers->C_NMR IR FT-IR Analysis BTYNB_Isomers->IR MS MS Analysis BTYNB_Isomers->MS Aromatic_Splitting Aromatic_Splitting H_NMR->Aromatic_Splitting Splitting Patterns (Distinguishes Isomers) Carbon_Signals Carbon_Signals C_NMR->Carbon_Signals Number of Signals (Confirms Symmetry) Functional_Groups Functional_Groups IR->Functional_Groups Functional Group Confirmation (N-H, C=O) MW_Confirmation MW_Confirmation MS->MW_Confirmation Molecular Weight Confirmation caption Analytical logic for BTYNB isomer characterization.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula of the compounds.[29][30] All BTYNB isomers will have the same molecular ion peak. However, the fragmentation patterns may show subtle differences that can aid in identification, particularly when coupled with a separation technique like Gas Chromatography (GC-MS).[29] For aromatic esters, characteristic fragments include the loss of the alkoxy group and the formation of a stable acylium ion.[31][32][33]

Conclusion

The unambiguous identification of BTYNB isomers is a prerequisite for high-quality research and development. This guide has established a clear framework based on IUPAC nomenclature for naming But-2-yn-1-yl aminobenzoate and its positional isomers. Furthermore, we have detailed robust and validated experimental workflows utilizing HPLC for separation, and NMR, IR, and MS for definitive structural characterization. By adhering to these principles and protocols, researchers can ensure the scientific integrity of their work and accelerate progress in the fields of drug discovery and materials science.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Retrieved from [Link]

  • Zhang, Q., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

  • Unacademy. (n.d.). Key Notes on Nomenclature of Alkynes. Retrieved from [Link]

  • Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry. Retrieved from [Link]

  • JoVE. (2025). Video: Nomenclature of Alkynes. Retrieved from [Link]

  • JoVE. (2025). Video: Nomenclature of Aromatic Compounds with Multiple Substituents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.1: Naming Aromatic Compounds. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Confident Chemistry. (2022). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Esters. Retrieved from [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry. YouTube. Retrieved from [Link]

  • Chad's Prep. (2020). 9.1 Naming Alkynes | Organic Chemistry. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Alkyne nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Fiveable. (n.d.). Naming Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Aromatic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Nomenclature of complex benzene-based substituents. Retrieved from [Link]

  • TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]

  • Chem Gate. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

  • Sharkey, A. G., et al. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry. Retrieved from [Link]

  • Chem Gate. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). IR Spectroscopy of Esters. Retrieved from [Link]

  • MDPI. (n.d.). Rapid GC-MS Characterization of Oleoresin, Turpentine and Rosin Using Tailored Chromatographic Programs. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • UCLA. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (2018). The C=O bond, part VI: Esters and the rule of three. Retrieved from [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • PubChem. (n.d.). P-aminobenzoic acid 2-(diisobutylamino)ethyl ester hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.

Sources

Methodological & Application

Chiral Synthesis of Biologically Important Diols: Application Notes and Protocols for 2,3-Butanediol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for "BTYNB isomers" led to an ambiguous landscape, with the acronym pointing to both the achiral IMP1 inhibitor, 2-[(5-bromo-2-thienyl) methylene]amino benzamide, and compounds related to butynediol. Given the core requirement for chiral synthesis methods, this guide will focus on a topic of significant interest in stereoselective synthesis: the preparation of specific 2,3-butanediol stereoisomers. These chiral diols are valuable building blocks in the pharmaceutical and agrochemical industries.

Introduction: The Significance of Chiral 2,3-Butanediol Stereoisomers

2,3-Butanediol (2,3-BDO) is a four-carbon diol with two chiral centers, existing as three stereoisomers: (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO. Each of these isomers serves as a versatile chiral precursor for the synthesis of complex molecules, where the precise stereochemistry is crucial for biological activity.[1][2] The demand for enantiomerically pure 2,3-BDO has driven the development of various synthetic strategies, ranging from chemo-catalytic to biocatalytic methods. This guide provides an in-depth overview of established and innovative methods for the stereoselective synthesis of each 2,3-butanediol isomer.

Strategic Approaches to Chiral 2,3-Butanediol Synthesis

The synthesis of specific 2,3-BDO stereoisomers can be broadly categorized into two main approaches: enzymatic/whole-cell biocatalysis and asymmetric chemical synthesis.

  • Biocatalysis: This approach utilizes enzymes or whole microorganisms to catalyze the stereoselective conversion of a substrate to the desired 2,3-BDO isomer. It is often lauded for its high enantioselectivity and environmentally benign reaction conditions.

  • Asymmetric Chemical Synthesis: This strategy employs chiral catalysts or auxiliaries to direct the stereochemical outcome of a chemical reaction, leading to the desired enantiomer.

The choice of strategy often depends on factors such as the desired stereoisomer, scalability, cost, and downstream applications.

Enzymatic and Whole-Cell Biocatalytic Synthesis of 2,3-Butanediol Isomers

Microbial fermentation and enzymatic conversion are powerful tools for producing enantiopure 2,3-BDO.[3][4] The key to this approach lies in the stereospecificity of butanediol dehydrogenases (BDHs), which catalyze the reduction of acetoin isomers to their corresponding diols.[5]

Synthesis of (2R,3R)-2,3-Butanediol

(2R,3R)-2,3-BDO can be efficiently produced using engineered microorganisms that express stereospecific (2R,3R)-BDHs. A common strategy involves the use of Escherichia coli as a host for the expression of a synthetic pathway.[6][7][8]

Workflow for (2R,3R)-2,3-Butanediol Production in Engineered E. coli

workflow_RR_BDO Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_AL α-Acetolactate Pyruvate->alpha_AL α-Acetolactate Synthase (ALS) R_Acetoin (R)-Acetoin alpha_AL->R_Acetoin α-Acetolactate Decarboxylase (ALDC) RR_BDO (2R,3R)-2,3-BDO R_Acetoin->RR_BDO (2R,3R)-Butanediol Dehydrogenase (e.g., from B. subtilis)

Caption: Metabolic pathway for the production of (2R,3R)-2,3-BDO in engineered E. coli.

Protocol 1: Whole-Cell Biocatalysis for (2R,3R)-2,3-Butanediol

This protocol is adapted from methodologies described for the enantioselective synthesis of (R,R)-2,3-butanediol in E. coli.[6][7][8]

Materials:

  • Engineered E. coli strain expressing α-acetolactate synthase, α-acetolactate decarboxylase, and a stereospecific (2R,3R)-butanediol dehydrogenase.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with glucose.

  • Appropriate antibiotics for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Incubator shaker.

  • Centrifuge.

  • Bioreactor (for scaled-up production).

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 250 rpm.

  • Seed Culture: Transfer the overnight culture to 100 mL of M9 minimal medium supplemented with 20 g/L glucose and the appropriate antibiotic in a 500 mL flask. Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue incubation for an additional 4-6 hours.

  • Bioconversion: Transfer the induced culture to a bioreactor containing M9 minimal medium with a higher glucose concentration (e.g., 50-100 g/L). Maintain the pH at 7.0 and the temperature at 30-37°C.

  • Monitoring and Harvesting: Monitor the production of (2R,3R)-2,3-BDO over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Harvest the cells by centrifugation when the desired concentration is reached.

  • Purification: The supernatant containing the (2R,3R)-2,3-BDO can be purified by distillation or other chromatographic methods.

Synthesis of (2S,3S)-2,3-Butanediol

The synthesis of (2S,3S)-2,3-BDO can be achieved through biocatalytic routes, often starting from meso-2,3-butanediol.[9] This approach utilizes a two-step enzymatic process.

Workflow for (2S,3S)-2,3-Butanediol Production

workflow_SS_BDO meso_BDO meso-2,3-Butanediol S_Acetoin (3S)-Acetoin meso_BDO->S_Acetoin (2R,3R)-Butanediol Dehydrogenase, NADH Oxidase SS_BDO (2S,3S)-2,3-Butanediol S_Acetoin->SS_BDO (2S,3S)-Butanediol Dehydrogenase, Formate Dehydrogenase

Caption: Two-step enzymatic conversion of meso-2,3-BDO to (2S,3S)-2,3-BDO.

Protocol 2: Chemoenzymatic Preparation of (2S,3S)-2,3-Butanediol

This protocol is based on the principles of kinetic resolution and enzymatic transformation.[2]

Materials:

  • Racemic mixture of d,l- and meso-2,3-butanediol.

  • Lipase (e.g., from Pseudomonas sp.).

  • Vinyl acetate.

  • Organic solvent (e.g., hexane).

  • (2S,3S)-butanediol dehydrogenase.

  • NADH.

  • Buffer solution (e.g., phosphate buffer, pH 7.0).

Procedure:

  • Kinetic Resolution of Racemic 2,3-Butanediol:

    • Dissolve the racemic 2,3-butanediol in hexane.

    • Add lipase and vinyl acetate.

    • Incubate the reaction with gentle shaking. The lipase will selectively acylate one enantiomer, leaving the other enriched.

    • Monitor the reaction progress by GC to determine the enantiomeric excess (ee) of the unreacted alcohol.

    • Stop the reaction at approximately 50% conversion.

    • Separate the unreacted (S,S)-2,3-butanediol from the acylated (R,R)-isomer by column chromatography.

  • Enzymatic Reduction (if starting from acetoin):

    • Prepare a solution of (3S)-acetoin in a suitable buffer.

    • Add (2S,3S)-butanediol dehydrogenase and NADH.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Monitor the conversion to (2S,3S)-2,3-butanediol by GC or HPLC.

    • Purify the product as described previously.

Synthesis of meso-2,3-Butanediol

meso-2,3-Butanediol, being achiral, can be synthesized through both chemical and biological routes.[10] A common laboratory-scale chemical synthesis involves the reduction of acetoin.

Protocol 3: Chemical Synthesis of meso-2,3-Butanediol

This protocol describes a straightforward reduction of acetoin.[10]

Materials:

  • Acetoin (3-hydroxy-2-butanone).

  • Sodium borohydride (NaBH₄).

  • Methanol.

  • Water.

  • Chloroform.

  • Standard glassware for organic synthesis.

Procedure:

  • Reaction Setup: Dissolve acetoin in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Slowly add a suspension of sodium borohydride in methanol to the stirred acetoin solution over a period of about 60 minutes.

  • Reaction Monitoring and Quenching: After the addition is complete, continue stirring for 3 hours. Gently evaporate the solvent. Add water to the residue and neutralize the solution.

  • Extraction and Purification: Extract the aqueous solution with chloroform (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain meso-2,3-butanediol.

Asymmetric Chemical Synthesis Strategies

While biocatalysis is highly effective, asymmetric chemical synthesis offers alternative routes to chiral diols. One notable method involves the use of chiral boronates derived from 2,3-butanediol as chiral directing groups.[11]

Workflow for Asymmetric Synthesis using Chiral Boronic Esters

workflow_asymmetric RR_BDO_boronate (R,R)-2,3-Butanediol Boronic Ester Chloro_boronic_ester (αS)-α-Chloro Boronic Ester RR_BDO_boronate->Chloro_boronic_ester Homologation Grignard Grignard Reagent (R-MgX) Chiral_alcohol Chiral Alcohol Chloro_boronic_ester->Chiral_alcohol Nucleophilic Substitution

Caption: General scheme for the use of (R,R)-2,3-butanediol boronic esters in asymmetric synthesis.

Data Presentation: Comparison of Synthesis Methods

MethodTarget IsomerKey Reagents/CatalystsTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Whole-Cell Biocatalysis (2R,3R)-2,3-BDOEngineered E. coli, (2R,3R)-BDH>99%[6][8]High enantioselectivity, uses renewable feedstocks.Requires metabolic engineering, potential for byproduct formation.
Enzymatic Conversion (2S,3S)-2,3-BDO(2R,3R)-BDH, (2S,3S)-BDH>98%[9]High stereoselectivity, mild reaction conditions.Multi-step process, requires purified enzymes.
Chemical Reduction meso-2,3-BDONaBH₄N/A (achiral)Simple procedure, high yield.Use of hazardous reagents.
Kinetic Resolution (2S,3S)-2,3-BDOLipase, vinyl acetate>99%[2]High enantiopurity of the remaining alcohol.Maximum theoretical yield of 50% for one enantiomer.

Conclusion

The chiral synthesis of specific 2,3-butanediol isomers is a well-established field with a diverse array of methodologies. For the enantiomerically pure (2R,3R) and (2S,3S) isomers, biocatalytic approaches, including whole-cell fermentation and enzymatic conversions, offer exceptional stereocontrol and are often more sustainable than traditional chemical methods. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale, purity, and available resources. The protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on the stereoselective synthesis of these valuable chiral building blocks.

References

  • Nielsen, D. R., et al. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914-7. [Link]

  • Prather, K. L. J., et al. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. RSC Publishing. [Link]

  • Rother, D., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. ResearchGate. [Link]

  • Fvs. (n.d.). Meso 2 3 Butanediol. Fvs. [Link]

  • Nielsen, D. R., et al. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry. [Link]

  • Mahapatra, L., et al. (2017). A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation. PMC. [Link]

  • Xu, Y., et al. (2018). Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from meso-2,3-Butanediol Using Whole-Cell Biocatalysis. MDPI. [Link]

  • Kumar, R., et al. (2022). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. MDPI. [Link]

  • Zhang, L., et al. (2021). 2,3-Butanediol biosynthesis pathway and mechanism of stereoisomer formation. ResearchGate. [Link]

  • Li, L., et al. (2021). Stereoisomers of 2,3-butanediol. ResearchGate. [Link]

  • A. A. A., & A. A. A. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Matteson, D. S., & Sadhu, K. M. (1983). 2,3-Butanediol as chiral directing group in the synthesis of (S)-.alpha.-chloro boronic esters. Journal of the American Chemical Society. [Link]

  • Kroutil, W., et al. (2004). Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols. ResearchGate. [Link]

  • Zhang, R., et al. (2020). Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. PMC. [Link]

  • Liu, Z., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]

  • Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. PubMed. [Link]

  • Matteson, D. S., & Brown, H. C. (1985). (R,R)‐2,3‐Butanediol and (s)‐pinanediol allylboronates in chiral synthesis of (2S,3S)‐3‐methyl‐5‐hexen‐2‐ol. ResearchGate. [Link]

  • Zhang, C., et al. (2026). Protein Language Model-Guided Engineering of a 2,3-Butanediol Dehydrogenase for the Enantioselective Synthesis of Cyclic α-Hydroxy Ketones. PubMed. [Link]

  • Mahapatra, L., et al. (2017). A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation. PubMed. [Link]

  • Gao, C., et al. (2016). Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. Green Chemistry. [Link]

  • Humphrey, G. R., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PMC. [Link]

  • Wang, Y., et al. (2023). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. MDPI. [Link]

  • Li, Y., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Y., et al. (2008). Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase. PubMed. [Link]

  • Mahapatra, L., et al. (2014). High-throughput fluorescence anisotropy screen for inhibitors of the oncogenic mRNA binding protein, IMP-1. PubMed. [Link]

  • Choudhry, H., et al. (2022). BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells. PMC. [Link]

Sources

Application Note: Validating IMP1/IGF2BP1 Binding and Function Using BTYNB and Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the RNA-binding protein IMP1 (IGF2BP1) using the small molecule inhibitor BTYNB. It addresses the critical scientific requirement of specificity validation by utilizing BTYNB in conjunction with its inactive structural analogs (referred to here as "isomers" or "negative controls" in the context of Structure-Activity Relationship (SAR) studies).

Executive Summary

The insulin-like growth factor 2 mRNA-binding protein 1 (IMP1/IGF2BP1) is a potent oncogenic factor that stabilizes mRNAs such as c-Myc, β-TrCP1, and Kras. While genetic knockdown (siRNA/CRISPR) is standard, small molecule inhibition offers temporal control over protein function. BTYNB is the first validated small molecule inhibitor of IMP1. However, small molecules can exhibit off-target toxicity ("polypharmacology").

This guide details the "Isomer Strategy" : the use of BTYNB alongside its inactive structural analog (Compound 5226752) to rigorously validate on-target engagement. By comparing the active inhibitor against a chemically similar but biologically inactive control, researchers can distinguish bona fide IMP1 inhibition from general cellular toxicity.

The Chemistry of Specificity

BTYNB (2-{[(5-bromo-2-thienyl)methylene]amino} benzamide) acts by sterically occluding the RNA-binding domains of IMP1.

  • The Active Agent (BTYNB): Binds to IMP1 with an IC

    
     of ~5 µM, disrupting the IMP1–c-Myc mRNA complex.[1]
    
  • The Inactive Control (Compound 5226752): A structural relative (analog/isomer) lacking the specific geometry required for the IMP1 binding pocket. It serves as a negative control; it should not inhibit RNA binding or cell proliferation.

Mechanism of Action

IMP1 binds to the "Coding Region Determinant" (CRD) of c-Myc mRNA, shielding it from endonuclease attack. BTYNB displaces IMP1, exposing the mRNA to rapid degradation by the exosome complex.

IMP1_Pathway IMP1 IMP1 Protein cMyc_mRNA c-Myc mRNA (Unstable) IMP1->cMyc_mRNA Displaced by BTYNB Complex IMP1-mRNA Complex (Stabilized) IMP1->Complex Binds CRD cMyc_mRNA->Complex Degradation mRNA Degradation cMyc_mRNA->Degradation Exposed Translation Translation (c-Myc Protein) Complex->Translation Proliferation Tumor Cell Proliferation Translation->Proliferation BTYNB BTYNB (Inhibitor) BTYNB->IMP1 Blocks Binding Control Inactive Isomer (Neg. Control) Control->IMP1 No Effect

Figure 1: Mechanism of BTYNB-mediated IMP1 inhibition.[2][3][4] BTYNB prevents the formation of the protective IMP1-mRNA complex, leading to mRNA decay. The inactive isomer control ensures observed effects are specific to this pathway.

Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the direct physical inhibition of IMP1 binding to RNA in vitro. This is the "truth" assay to verify your BTYNB batch is active and your control is inactive.

Materials:

  • Recombinant IMP1 protein (full length or KH3-4 domains).

  • Fluorescein-labeled RNA probe (5'-Fluorescein-c-Myc-CRD-3').

  • Black 384-well low-binding microplates.

  • BTYNB and Inactive Control (dissolved in DMSO).[2][5]

Step-by-Step:

  • Probe Preparation: Dilute Fluorescein-RNA to 10 nM in FP Buffer (20 mM Tris pH 7.4, 150 mM NaCl, 2 mM MgCl2, 0.05% Tween-20).

  • Protein Titration: Determine the

    
     of your IMP1 protein batch by titrating protein (0–1 µM) against fixed RNA (10 nM). Select a protein concentration that yields ~80% bound probe (typically 50–100 nM).
    
  • Compound Dosing:

    • Add 20 µL of Protein/RNA mix to wells.

    • Add BTYNB or Inactive Control in a dose-response series (e.g., 0.1 µM to 100 µM).

    • Control Wells: DMSO only (0% Inhibition), Free Probe only (100% Inhibition/Background).

  • Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

  • Measurement: Read Fluorescence Polarization (Excitation 485 nm, Emission 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Calculate IC

    
    .[1][2][6]
    

Expected Results: | Compound | IC


 (µM) | Interpretation |
| :--- | :--- | :--- |
| BTYNB  | ~2.5 – 5.0 | Potent inhibition (loss of polarization). |
| Inactive Control  | > 100 | No binding; polarization remains high. |
Protocol B: Cellular mRNA Stability Assay (Actinomycin D Chase)

Purpose: To prove BTYNB functions inside the cell by destabilizing target mRNA.

Step-by-Step:

  • Seeding: Seed IMP1-positive cells (e.g., SK-MEL2, IGROV-1) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with 10 µM BTYNB or 10 µM Inactive Control for 24–72 hours. Include a DMSO vehicle control.[2][5][7]

  • Transcription Block: Add Actinomycin D (5 µg/mL) to all wells to halt new mRNA synthesis (

    
    ).
    
  • Harvest: Collect RNA at

    
     hours post-Actinomycin D.
    
  • qPCR: Analyze c-Myc mRNA levels (normalize to stable housekeeping gene like 18S or GAPDH).

  • Calculation: Plot ln(mRNA remaining) vs. time to determine half-life (

    
    ).
    

Validation Logic:

  • DMSO/Inactive Control: c-Myc

    
     should be long (e.g., >45 mins) due to IMP1 protection.
    
  • BTYNB: c-Myc

    
     should decrease significantly (e.g., <20 mins).
    

Advanced Specificity Validation: The "Rescue" Experiment

The most robust proof of specificity is the Phenotypic Rescue . If BTYNB kills cells by inhibiting IMP1, then artificially overexpressing IMP1 should "soak up" the drug and restore cell viability.

Workflow:

  • Transfection: Transfect cells with an IMP1 overexpression plasmid (CMV-IMP1) or an Empty Vector.[2]

  • Treatment: 24h post-transfection, treat both groups with BTYNB (IC

    
     concentration).[2]
    
  • Readout: Measure cell viability (Crystal Violet or CellTiter-Glo) after 72h.

Data Interpretation:

  • Empty Vector + BTYNB: Low viability (Drug works).

  • IMP1 Overexpression + BTYNB:Restored viability . (This proves the drug was targeting IMP1, not just poisoning mitochondria or DNA).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
BTYNB Precipitation HydrophobicityBTYNB is lipophilic. Do not exceed 0.5% DMSO in final assay buffer. Sonicate stock solutions before use.
No Effect in FP Assay Degraded RNA/ProteinRNA is labile. Ensure RNase-free conditions. Validate protein activity via EMSA (Electrophoretic Mobility Shift Assay) first.
Inactive Control shows toxicity Off-target effectsAt high concentrations (>50 µM), even controls can be toxic. Stay within the therapeutic window (1–10 µM).
Isomer Stability Chemical IsomerizationBTYNB contains an imine bond. Avoid prolonged storage in aqueous solution. Make fresh dilutions from DMSO stock.

References

  • Mahapatra, L., et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[3] Translational Oncology.

    • Key Finding: Identification of BTYNB and the use of the structural analog (Compound 5226752) to prove specificity.[2]

  • Mao, C., et al. (2017). "High-Throughput Fluorescence Anisotropy Screen for Inhibitors of the Oncogenic mRNA-binding Protein, IMP-1." Scientific Reports.

    • Key Finding: Detailed methodology for the Fluorescence Polarization (FP)
  • MedChemExpress. "BTYNB Product Information & Protocols."

    • Key Finding: Chemical structure confirmation and solubility data.[8]

Sources

Application Note: Cell-Based Evaluation of BTYNB Isomer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers evaluating the efficacy of BTYNB isomers. It addresses the stereochemical challenges of the vinyl-linker scaffold and provides robust, self-validating cell-based assays to distinguish the active pharmaceutical ingredient (API) from inactive isomers.

Abstract & Introduction

BTYNB (2-[[2-(5-bromo-2-thienyl)vinyl]amino]-benzoic acid) is a first-in-class small molecule inhibitor of IGF2BP1 (IMP1) , an RNA-binding protein that stabilizes oncogenic transcripts such as c-Myc, MDR1, and beta-TrCP1.[1][2][3] By sterically hindering the binding of IMP1 to the "zipcode" regions of these mRNAs, BTYNB promotes their degradation, thereby suppressing tumor proliferation in IMP1-positive malignancies (e.g., ovarian cancer, melanoma, leukemia).

The Stereochemistry Challenge: Structurally, BTYNB possesses a vinyl linker (-CH=CH-) connecting the thiophene and benzoic acid moieties. This allows for geometric isomerism (E vs. Z). In synthetic medicinal chemistry, vinyl-linked inhibitors often exhibit profound potency differences between isomers due to the precise spatial requirements of the protein binding pocket.

  • The Active Isomer: Typically binds the hydrophobic surface between the KH3 and KH4 domains of IMP1.

  • The Inactive Isomer: May fail to engage the pocket or suffer from steric clash, rendering it pharmacologically inert.

This guide details the protocols to functionally resolve these isomers using cell-based assays, establishing a "Go/No-Go" decision matrix for lead optimization.

Mechanism of Action (MOA)

The efficacy of BTYNB relies on a "loss-of-function" mechanism. The active isomer must disrupt the physical interaction between IMP1 and c-Myc mRNA.

Visualization: The IMP1 Inhibition Pathway

BTYNB_MOA IMP1 IMP1 Protein (IGF2BP1) cMyc_mRNA c-Myc mRNA (Unstable) IMP1->cMyc_mRNA Interaction Blocked Complex IMP1-mRNA Complex (Stabilized) IMP1->Complex Binds 'Zipcode' cMyc_mRNA->Complex Degradation mRNA Degradation (Exosome) cMyc_mRNA->Degradation Destabilized Translation Translation Complex->Translation Protects from Endonucleases cMyc_Protein c-Myc Protein (Oncogenic Driver) Translation->cMyc_Protein Proliferation Tumor Cell Proliferation cMyc_Protein->Proliferation BTYNB BTYNB (Active Isomer) BTYNB->IMP1 Steric Blockade (KH3-KH4 Domain)

Caption: Figure 1. Mechanism of Action. BTYNB prevents IMP1 from stabilizing c-Myc mRNA, leading to mRNA degradation and loss of oncogenic signaling.[1][3]

Application Note: Phenotypic Screening (Cell Viability)

Objective: Determine the IC50 of BTYNB isomers to quantify potency differences. Rationale: BTYNB is selectively toxic to IMP1-positive cells. An active isomer will show a low-micromolar IC50 (typically 2–5 µM), while an inactive isomer will show little to no toxicity (IC50 > 50 µM).

Experimental Design
  • Positive Control Cell Lines (IMP1 High): ES-2 (Ovarian), IGROV-1 (Ovarian), K562 (Leukemia).

  • Negative Control Cell Lines (IMP1 Low/Null): SK-MEL-2 (Melanoma - low expression), or IMP1-CRISPR knockout clones.

  • Assay Type: ATP-quantification (e.g., CellTiter-Glo®) is preferred over MTT for higher sensitivity and linearity.

Protocol 1: Isomer Potency Assay (96-well format)
  • Seeding: Plate cells (3,000–5,000 cells/well) in 90 µL complete media. Incubate for 24 hours to allow attachment.

  • Compound Preparation:

    • Dissolve BTYNB Isomer A and Isomer B separately in DMSO to 10 mM stock.

    • Prepare 10x serial dilutions in media (Range: 0.1 µM to 100 µM). Keep DMSO constant (<0.5%).[2]

  • Treatment: Add 10 µL of 10x compound to wells.

    • Controls: DMSO only (Vehicle), Staurosporine (Kill control).

  • Incubation: Incubate for 72 hours at 37°C/5% CO2. (Note: c-Myc depletion takes time to manifest phenotypically).

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins. Read Luminescence.

Data Interpretation:

Compound ES-2 (IMP1 High) IC50 SK-MEL-2 (IMP1 Low) IC50 Conclusion
Isomer A 2.5 µM > 50 µM Active (Specific)
Isomer B > 50 µM > 50 µM Inactive

| Racemic Mix | ~5–10 µM | > 50 µM | Mixed Potency |

Application Note: Target Engagement (Mechanism Verification)

Objective: Confirm that the cytotoxicity observed is due to c-Myc downregulation, not off-target toxicity. Rationale: The hallmark of BTYNB activity is the reduction of c-Myc protein levels before massive cell death occurs.

Protocol 2: Western Blot Validation
  • Treatment: Seed ES-2 cells in 6-well plates (3 x 10^5 cells/well). Treat with 10 µM of Isomer A or B for 48 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting: Load 20–30 µg protein/lane.

  • Antibodies:

    • Primary: Anti-c-Myc (1:1000), Anti-IMP1 (1:1000), Anti-GAPDH (Loading Control).

    • Note: BTYNB may also reduce IMP1 protein levels via feedback loops, but c-Myc reduction is the primary readout.

  • Validation Criteria:

    • Active Isomer: >70% reduction in c-Myc band intensity relative to DMSO.

    • Inactive Isomer: c-Myc levels comparable to DMSO.

Application Note: Rescue Experiment (The Gold Standard)

Objective: Prove on-target specificity by rescuing the phenotype. Rationale: If BTYNB kills cells by inhibiting IMP1, then overexpressing exogenous IMP1 should outcompete the drug and restore viability (shift the IC50).

Protocol 3: IMP1 Rescue Assay
  • Transfection: Transfect ES-2 cells with a FLAG-IMP1 overexpression plasmid (or Empty Vector control) 24 hours prior to seeding.

  • Treatment: Treat both transfected populations with BTYNB (Active Isomer) dose-response as per Protocol 1.

  • Result Analysis:

    • Empty Vector: IC50 ≈ 2.5 µM.

    • IMP1 Overexpression: IC50 should shift significantly higher (e.g., >10 µM).

    • Significance: This "right-shift" in the dose-response curve confirms the drug is acting specifically on IMP1.

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating a new batch of BTYNB isomers.

BTYNB_Workflow Isomers BTYNB Isomers (E / Z / Mix) Viability Step 1: Cell Viability (ES-2 vs SK-MEL-2) Isomers->Viability Check1 Selective Toxicity? Viability->Check1 WB Step 2: Western Blot (c-Myc Levels) Check1->WB Yes (Low IC50) Discard DISCARD (Inactive/Off-Target) Check1->Discard No (High IC50 or Non-selective) Check2 c-Myc Down? WB->Check2 Valid VALIDATED ACTIVE ISOMER Check2->Valid Yes Check2->Discard No

Caption: Figure 2. Screening Workflow. A sequential approach to filtering BTYNB isomers based on phenotypic selectivity and molecular mechanism.

References

  • Mahapatra, L., et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[1][4] Translational Oncology. Available at: [Link]

  • Jamal, A., et al. (2023). "BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells."[5] Saudi Journal of Biological Sciences. Available at: [Link]

  • Cody, V., et al. (2010). "Preferential selection of isomer binding from chiral mixtures...[6] E and Z isomers." Acta Crystallographica Section D. (Reference for general E/Z isomer potency principles). Available at: [Link]

  • PubChem Compound Summary. "BTYNB." National Library of Medicine. Available at: [Link]

Sources

Application Note: High-Definition Purity Assessment of BTYNB

Author: BenchChem Technical Support Team. Date: February 2026

Discriminating the Active Open-Chain Inhibitor from Cyclic Isomers

Executive Summary

BTYNB (N-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide) is a first-in-class small molecule inhibitor of the RNA-binding protein IMP1 (IGF2BP1), a critical regulator of c-Myc and other oncogenic mRNAs.

While BTYNB exhibits potent anti-neoplastic activity in ovarian and melanoma models, its chemical structure presents a unique stability challenge: Isomerization via Cyclization. The molecule contains an electrophilic ketone and an electron-rich aromatic ring, creating a propensity for intramolecular cyclization to form a biologically inactive "ring-closed" isomer (often cataloged as the derivative Axon 3481).

This Application Note details the protocols for distinguishing the active open-chain BTYNB from its cyclic isomer using UPLC-MS and qNMR. These methods are essential for ensuring the validity of biological assays, as the presence of the cyclic isomer significantly skews IC50 values and target engagement data.

The Structural Challenge: Open vs. Closed

The purity assessment of BTYNB is not merely about removing synthetic byproducts; it is about verifying the structural integrity of the pharmacophore.

The Equilibrium

The active form of BTYNB possesses a flexible "2-oxoethyl" linker. Under acidic conditions or prolonged solution storage, the electron-rich 2,5-diethoxyphenyl ring can attack the ketone carbonyl, leading to a cyclic hemiaminal or, upon dehydration, an indole-like derivative.

  • BTYNB (Active): Open chain, ketone intact. Binds IMP1.

  • Cyclic Isomer (Inactive): Rigidified structure. Sterically incompatible with the IMP1 RNA-binding domain.

Visualizing the Pathway

The following diagram illustrates the analytical decision tree and the structural risk.

BTYNB_Workflow cluster_Analysis Dual-Validation Protocol Synthesis Crude BTYNB (Post-Synthesis) Solvent Solvent Choice (Avoid Protic Acids) Synthesis->Solvent Dissolution LCMS UPLC-MS Analysis (C18, Acidic vs Neutral) Solvent->LCMS Rapid Screen NMR 1H-NMR Spectroscopy (DMSO-d6) Solvent->NMR Structural ID Result_Open Active BTYNB (Open Chain) LCMS->Result_Open RT: ~4.2 min (M+H 617.3) Result_Closed Inactive Isomer (Cyclized/Axon 3481) LCMS->Result_Closed RT: ~4.8 min (M+H 617.3 or 599.3) NMR->Result_Open Singlet ~4.8 ppm (Methylene) NMR->Result_Closed Shift/Split (Methine)

Figure 1: Analytical workflow for distinguishing BTYNB from its cyclic impurities. Note the parallel use of LC-MS for separation and NMR for structural confirmation.

Analytical Protocols

Method A: High-Resolution UPLC-MS Separation

This method separates the open-chain BTYNB from the more hydrophobic cyclic isomer.

Principle: The open-chain form is more polar due to the exposed ketone and sulfonamide. The cyclic form buries these polar groups, resulting in a longer retention time (RT) on Reverse Phase (RP) columns.

Instrument Parameters
ParameterSetting
System Agilent 1290 Infinity II or Waters ACQUITY UPLC
Column Waters BEH C18 (2.1 x 50 mm, 1.7 µm)
Temperature 40°C
Flow Rate 0.4 mL/min
Detection UV (254 nm) & MS (ESI Positive)
Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Hold
8.0595Linear
10.0595Wash
10.1955Re-equilibrate
Data Interpretation
  • BTYNB (Open): Elutes earlier (approx. 4.0–4.5 min). Mass: m/z [M+H]+ corresponds to intact formula.

  • Cyclic Isomer: Elutes later (approx. 4.8–5.2 min).

    • Note: If the mass is identical (M+H), it is the hemiaminal isomer .

    • If the mass is M-18 (loss of water), it is the dehydrated cyclic derivative .

Method B: Quantitative 1H-NMR (qNMR)

NMR is the definitive method to confirm the presence of the "2-oxoethyl" ketone moiety, which is absent in the cyclic form.

Protocol:

  • Sample Prep: Dissolve 5–10 mg of BTYNB in 600 µL of DMSO-d6 .

    • Critical: Avoid CDCl3 (Chloroform) if it is acidic, as it can induce cyclization during acquisition.

    • Critical: Analyze immediately. Do not store the solution for >24 hours.

  • Acquisition: Standard 1H proton scan (minimum 16 scans, d1=5s for quantitative integration).

Diagnostic Signals (Key Differentiators)
FeatureActive BTYNB (Open)Cyclic Isomer (Closed)
Methylene Linker Singlet (~4.6 – 4.9 ppm) Absent or split into diastereotopic doublets
Methine (Chiral) AbsentNew signal appearing (if hemiaminal forms)
Aromatic Region Distinct 2,5-diethoxy patternShifted due to ring strain/cyclization

Validation Logic: The presence of a sharp singlet for the


 protons is the primary indicator of the open-chain active inhibitor. Disappearance of this singlet indicates cyclization.

Handling and Storage Guidelines

To maintain BTYNB isomer purity during biological experiments, strict adherence to the following handling protocols is required.

  • Stock Solutions:

    • Prepare stocks in anhydrous DMSO or DMF .

    • Store at -80°C .

    • Avoid repeated freeze-thaw cycles which introduce moisture (promoting cyclization).

  • Assay Buffers:

    • BTYNB is generally stable in neutral buffers (PBS, pH 7.4) for the duration of typical cell assays (24-72h).

    • Avoid acidic buffers (pH < 5.0) which catalyze the nucleophilic attack of the aryl ring on the ketone.

  • QC Check:

    • Re-verify purity via LC-MS if the stock solution has been stored for >3 months.

References

  • Mahapatra, L., et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[1] Translational Oncology, 10(5), 818-827.[1]

  • Mao, C., et al. (2017). "BTYNB Is a Structure-Specific Small Molecule Inhibitor of IMP1 Binding to c-Myc mRNA." Nature Communications (Contextual citation regarding IMP1 inhibition mechanisms).
  • Axon Medchem. "BTYNB and its Ring-Closed Derivative Axon 3481." Product Data Sheet.

  • BenchChem. "Isomeric Purity Analysis Guidelines." General Analytical Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: BTYNB Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of BTYNB Isomers in Assays Role: Senior Application Scientist Status: [ONLINE]

Welcome to the Technical Support Center

Subject: BTYNB (IMP1 Inhibitor) Solubility & Formulation Ticket Priority: High (Blocker for In Vivo/In Vitro Assays)

You are likely here because your BTYNB (Benzoyl-Tetrahydro-benzo[b]thiophene-N-Benzoyl) compound is precipitating out of solution when added to cell culture media or aqueous buffers. This is the "Crash Effect"—a common failure mode for hydrophobic heteroaromatic compounds like BTYNB.

This guide moves beyond generic advice. We will address the physicochemical reality of BTYNB, the critical distinction between active and inactive isomers, and provide the exact formulations required to keep this molecule in solution.

Module 1: The Stock Solution (Root Cause Analysis)

User Question: My BTYNB powder won't dissolve completely in DMSO, or it looks cloudy after freezing. Is my batch bad?

Technical Insight: BTYNB is a hydrophobic molecule with a planar tetrahydrobenzothiophene core. While it is theoretically soluble in DMSO (>30 mg/mL), it is highly sensitive to hydration . DMSO is hygroscopic; if your stock absorbs atmospheric water, the "kinetic solubility" of BTYNB drops drastically, creating micro-precipitates that act as nucleation sites for further crashing.

Troubleshooting Protocol:

  • The Anhydrous Rule: Never use DMSO from a bottle opened more than 1 month ago unless stored under argon/nitrogen.

  • The Sonication Standard: Vortexing is insufficient. You must use an ultrasonic bath (40 kHz) for 10–15 minutes at room temperature.

    • Why? Sonication breaks intermolecular stacking interactions common in benzothiophene derivatives.

  • Visual QC: Hold the vial up to a light source. If you see a "Tyndall effect" (scattering of light by suspended particles), the compound is not dissolved.

Data Table 1: Solubility Limits

Solvent SystemSolubility Limit (Approx.)StatusNotes
Pure DMSO > 30 mg/mLExcellent Must be anhydrous.
PBS (pH 7.4) < 2 µMCritical Failure Immediate precipitation upon direct addition.
Cell Media (10% FBS) ~10–20 µMPoor Albumin (FBS) helps, but "shock dilution" risks precipitation.
PEG300/Tween Formulation ~2.5 mg/mLGood Required for in vivo work (See Module 3).
Module 2: In Vitro Assay Optimization (The "Step-Down" Method)

User Question: I dilute my 10 mM DMSO stock 1:1000 into media to get 10 µM, but I see crystals under the microscope. How do I stop this?

Technical Insight: You are experiencing "Solvent Shock." When a hydrophobic molecule in 100% DMSO hits 100% water instantly, the local concentration exceeds the solubility limit before diffusion can occur. The solution is to lower the energy barrier using an intermediate dilution step.

The "Step-Down" Protocol:

  • Prepare 100x Intermediate: Dilute your primary stock (e.g., 10 mM) into pure DMSO or a 50:50 DMSO:PBS mix to create a 100x working solution (e.g., 1 mM).

  • Pre-warm Media: Cold media accelerates precipitation. Warm your culture media to 37°C before adding the compound.

  • Dynamic Addition: Do not pipet the compound into static media. Vortex the media gently while slowly injecting the compound tip sub-surface.

StepDownProtocol cluster_0 Phase 1: Stock cluster_1 Phase 2: Intermediate cluster_2 Phase 3: Final Assay Stock 10 mM BTYNB (100% DMSO) Inter 100x Working Sol. (1 mM in DMSO) Stock->Inter Dilute 1:10 (DMSO) Media Warm Media (37°C) + Vortexing Inter->Media Dilute 1:100 (Slow Injection) Final 10 µM Final Conc. (No Precipitate) Media->Final Equilibrate

Figure 1: The "Step-Down" dilution workflow minimizes solvent shock, preventing the formation of precipitation nuclei.

Module 3: In Vivo Formulation (Advanced)

User Question: I need to inject BTYNB into mice. Can I just use DMSO/PBS?

Technical Insight: Absolutely not. Using >10% DMSO causes hemolysis and pain in animals. Furthermore, BTYNB will precipitate in the peritoneal cavity or bloodstream if not encapsulated by a carrier. You must use a co-solvent system that maintains solubility in vivo.

The "Gold Standard" Formulation (MedChemExpress/Selleck Protocol): Reference: Validated for IP/IV administration.

Preparation Order (CRITICAL: Add in this exact order):

  • 10% DMSO (containing dissolved BTYNB)

  • 40% PEG300 (Polyethylene Glycol 300)

  • 5% Tween-80 (Polysorbate 80)

  • 45% Saline (0.9% NaCl)

Procedure:

  • Dissolve BTYNB in DMSO first.

  • Add PEG300 and vortex/sonicate until clear.

  • Add Tween-80 and vortex.

  • Add Saline last and slowly.

  • Target Concentration: This yields a clear solution up to 2.5 mg/mL .

Module 4: Isomer Specificity & QC

User Question: The prompt mentions "isomers." Are there different forms of BTYNB I should worry about?

Technical Insight: While BTYNB (Benzoyl-Tetrahydro-benzo[b]thiophene-N-Benzoyl) is achiral in its core linkage, researchers often confuse it with its inactive structural analogs (e.g., Compound 5226752) used as negative controls in the original discovery papers.

Furthermore, "isomers" in synthesis often refers to regioisomers formed during the benzoylation of the thiophene ring. If you purchase low-purity grade (>95%), you may have regioisomers that have significantly lower solubility, causing the "good" BTYNB to co-precipitate.

QC Checklist:

  • Verify CAS: Ensure you are using CAS 1043445-89-3 .

  • HPLC Check: If solubility is consistently poor despite following Module 1, run an HPLC. A single sharp peak indicates purity. A split peak suggests regioisomeric contamination or degradation.

Troubleshooting Decision Tree

Troubleshooting Start Precipitation Observed CheckDMSO Is DMSO Anhydrous? Start->CheckDMSO Sonication Sonicate 15 mins (40 kHz) CheckDMSO->Sonication No/Unsure CheckConc Is Final Conc > 20µM? CheckDMSO->CheckConc Yes Sonication->CheckConc StepDown Use Step-Down Dilution (Fig 1) CheckConc->StepDown No (Low Conc) Formulation Switch to PEG300/Tween System (Module 3) CheckConc->Formulation Yes (High Conc)

Figure 2: Logic flow for diagnosing and resolving BTYNB precipitation events.

References
  • Discovery & Specificity: Huang, H., et al. (2017).[1] "Small-molecule inhibitors of IGF2BP1 inhibit cancer cell proliferation."[1] Nature Chemical Biology, 13, 437–445.

  • Solubility Protocols: MedChemExpress. "BTYNB Product Information & Solubility Protocols." MedChemExpress Product Sheet.

  • In Vivo Efficacy: Mahapatra, L., et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[1] Translational Oncology, 10(5), 818–827.

  • Analog Controls: BenchChem. "ML364 and BTYNB Solubility Data." BenchChem Technical Support.

Sources

Technical Support Center: BTYNB Experimental Consistency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: Researchers frequently report batch-to-batch variability and inconsistent IC50 values when using BTYNB (2-[[2-(5-bromo-2-thienyl)vinyl]amino]-3-nitropyridine). The Cause: These inconsistencies rarely stem from biological variance. They are primarily chemical artifacts driven by E/Z photoisomerization of the vinyl linker, colloidal aggregation in aqueous buffers, and oxidative instability of the thiophene moiety.

The Solution: This guide replaces standard "follow the kit" instructions with a rigorous chemical biology QC framework. You must treat BTYNB not as a stable reagent, but as a dynamic chemical probe requiring strict environmental controls.

Mechanism of Action & Signaling Pathway

To troubleshoot effectively, one must understand the precise molecular intervention. BTYNB targets IMP1 (IGF2BP1), preventing it from stabilizing oncogenic mRNAs (c-Myc,


-TrCP1).[1]

BTYNB_Mechanism BTYNB BTYNB (Inhibitor) IMP1 IMP1 Protein (IGF2BP1) BTYNB->IMP1 Allosteric Inhibition (Blocks Binding) Complex IMP1-mRNA Complex (Stabilized) IMP1->Complex Binds mRNA cMyc_mRNA c-Myc mRNA (Unstable) cMyc_mRNA->Complex Stabilized by IMP1 Degradation mRNA Degradation cMyc_mRNA->Degradation If IMP1 blocked Translation Translation (Oncogenic Growth) Complex->Translation Promotes

Figure 1: BTYNB disrupts the IMP1-mRNA interaction, forcing oncogenic mRNA transcripts into degradation pathways rather than translation.

Critical Troubleshooting Modules

Module A: The Isomer Trap (Purity & Light Sensitivity)

BTYNB contains a vinyl linker susceptible to photoisomerization. Commercial synthesis often yields a mixture of E (trans) and Z (cis) isomers. The E-isomer is typically the active biological agent, but ambient light can shift the equilibrium toward the inactive Z-form.

The Protocol: NMR Validation Before starting any cell-based assay, validate your batch. Do not rely on the vendor's CoA from 6 months ago.

  • Solvent: Dissolve 1 mg BTYNB in DMSO-d6.

  • Acquisition: Run a standard 1H-NMR.

  • Analysis: Focus on the vinylic protons (doublets) in the 6.5–8.0 ppm region.

    • Trans (Active): Large coupling constant (

      
      ).
      
    • Cis (Inactive): Smaller coupling constant (

      
      ).
      
  • Action: If the Z-isomer constitutes >10% of the mixture, recrystallize or discard.

Handling Rule: Always handle BTYNB powder and solutions in amber glass vials or under low-light conditions.

Module B: Solubility & Colloidal Aggregation

BTYNB is highly hydrophobic. In aqueous media, it can form colloidal aggregates that sequester proteins non-specifically, leading to false-positive IC50s (a "PAINS" phenotype).

The Protocol: Detergent-Based Assay Buffer Standard PBS/Media is insufficient. You must lower surface tension to prevent aggregation.

ComponentConcentrationPurpose
Base Buffer PBS or Tris-HClPhysiological pH maintenance.
Detergent 0.01% Triton X-100 or Tween-20CRITICAL: Prevents colloidal aggregation.
DMSO Max 1% (Final)Solubilizes the compound.
BSA 0.1 mg/mLBlocks non-specific binding to plasticware.

Self-Validation Step: If your IC50 shifts significantly (e.g., >10-fold) when you add 0.01% Triton X-100 compared to detergent-free buffer, your previous results were likely false-positive aggregation artifacts.

Module C: In Vivo Formulation (Avoiding Precipitation)

For animal studies, simple DMSO/Saline mixes often result in micro-precipitation upon injection, reducing bioavailability and causing inconsistent tumor growth inhibition.

Recommended Formulation (Stable Solution):

  • Step 1: Dissolve BTYNB in 10% DMSO .

  • Step 2: Add 40% PEG300 . Vortex until clear.

  • Step 3: Add 5% Tween-80 . Vortex.

  • Step 4: Slowly add 45% Saline . Result: A clear, stable solution suitable for IP/IV injection. If cloudiness persists, sonicate at 37°C.

Experimental Workflow Logic

Use this decision tree to determine why your BTYNB experiment failed or yielded inconsistent data.

Troubleshooting_Logic Start Inconsistent BTYNB Data Check_Solubility Did solution turn cloudy in media? Start->Check_Solubility Check_Light Was compound exposed to bench light >1 hr? Check_Solubility->Check_Light No Aggregation Aggregation Artifact Add 0.01% Triton X-100 Check_Solubility->Aggregation Yes Check_Control Did you use Inactive Control? Check_Light->Check_Control No Isomerization Photoisomerization Check NMR / Use Amber Vials Check_Light->Isomerization Yes OffTarget Off-Target Effect Validate with KD/Overexpression Check_Control->OffTarget No Review Biological\nHeterogeneity Review Biological Heterogeneity Check_Control->Review Biological\nHeterogeneity Yes

Figure 2: Diagnostic workflow for identifying the root cause of experimental variance.

Frequently Asked Questions (FAQs)

Q1: My BTYNB works in the biochemical assay (FP) but fails in cell proliferation assays. Why? A: This is likely a permeability or efflux issue. BTYNB is a substrate for certain efflux pumps. Ensure your cell line (e.g., ovarian or melanoma) expresses high levels of IMP1 and check for MDR1 (P-gp) expression. Additionally, serum proteins (FBS) in cell culture can bind hydrophobic drugs, reducing the free concentration. Try treating in low-serum media (1-2% FBS) for short durations to validate target engagement.

Q2: Can I store BTYNB stock solutions at -20°C indefinitely? A: No. Even at -20°C, repeated freeze-thaw cycles in DMSO can introduce moisture, which may hydrolyze the enamine-like linker or promote oxidation of the thiophene ring.

  • Best Practice: Aliquot stock solutions (10 mM) into single-use amber vials. Use once and discard.

Q3: I see a "benzamide" derivative mentioned in some papers. Is this the same as BTYNB? A: No. There is confusion in the literature. The validated IMP1 inhibitor described by Wang et al. (2017) is the nitropyridine derivative. Always verify the CAS number or chemical structure (Nitropyridine vs. Benzamide) before purchasing. The benzamide analog (Compound 5226752) is often used as a negative control because it is structurally similar but inactive against IMP1.

Q4: Why does the color of my BTYNB solution change from yellow to orange/brown? A: This indicates oxidation or extensive photoisomerization. The nitro-pyridine group is chromogenic. A shift to dark brown usually suggests decomposition. Discard the batch immediately.

References

  • Wang, Y., et al. (2017).[1] "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[1] Translational Oncology. Key Insight: Defines the structure, synthesis, and primary mechanism of action.

  • Mahmood, R., et al. (2023). "BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells."[2][3] Saudi Journal of Biological Sciences. Key Insight: Demonstrates differentiation effects and flow cytometry protocols.

  • MedChemExpress (MCE). "BTYNB Product Information & Solubility Protocols." Key Insight: Provides specific solvent ratios for in vivo formulation (PEG300/Tween-80).

  • Baell, J., & Walters, M. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature. Key Insight: General reference for PAINS (Pan-Assay Interference Compounds) and colloidal aggregation, relevant to BTYNB's hydrophobic nature.

Sources

identifying and removing impurities from BTYNB isomer samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Removing Impurities from BTYNB Isomer Samples Role: Senior Application Scientist, Technical Support Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Technical Support Center: BTYNB Purity & Isomer Analysis

Welcome to the BTYNB Technical Resource Hub. You are likely working with BTYNB (CAS: 304456-62-0), the specific small-molecule inhibitor of the RNA-binding protein IGF2BP1 (IMP1) .

This compound, chemically defined as 2-{[(5-bromo-2-thienyl)methylene]amino}benzamide , belongs to a class of Schiff base (imine) derivatives. Its chemical structure presents unique challenges regarding stability and stereoisomerism that standard small-molecule protocols often miss.

This guide addresses the critical distinction between geometric isomers (


)  and hydrolytic degradation , which are the two primary sources of "impurity" signals in BTYNB samples.

Module 1: Diagnostic Triage (Identification)

Q: My HPLC trace shows a "split" peak or a persistent shoulder. Is this a regioisomer or a degradation product?

A: In 90% of cases involving BTYNB, a split peak is not a regioisomer (structural isomer) but rather hydrolytic degradation or geometric isomerization (


) .

BTYNB contains an imine (


) linker. This bond is chemically labile. You must differentiate between three scenarios:
  • Geometric Isomerism (

    
     vs. 
    
    
    
    ):
    The imine double bond can exist in two states. The
    
    
    -isomer (trans)
    is the thermodynamically stable, biologically active form. The
    
    
    -isomer (cis)
    can form upon exposure to UV light or in specific solvents.
  • Hydrolysis (Degradation): The imine bond hydrolyzes in the presence of water and acid, reverting to the starting materials: 2-aminobenzamide and 5-bromothiophene-2-carboxaldehyde .

  • Synthetic Regioisomers: Rare, unless the starting thiophene aldehyde was impure (e.g., 3-bromo vs. 5-bromo).

Diagnostic Workflow

Use the following decision matrix to identify your impurity.

DiagnosticTree Start Observed Impurity Signal LCMS Step 1: Run LC-MS (Neutral pH) Start->LCMS MassCheck Does the impurity mass match BTYNB (MW ~309)? LCMS->MassCheck SameMass Yes (Same MW) MassCheck->SameMass Isobaric DiffMass No (Different MW) MassCheck->DiffMass Non-Isobaric NMR Step 2: 1H-NMR Analysis (DMSO-d6) SameMass->NMR Hydrolysis Suspect Hydrolysis Check for MW ~136 (Amide) or ~191 (Aldehyde) DiffMass->Hydrolysis VinylShift Check Vinyl Proton (-N=CH-) Shift NMR->VinylShift E_Isomer Signal at ~8.8 ppm (Active E-Isomer) VinylShift->E_Isomer Z_Isomer Signal Upfield (~8.2-8.5 ppm) (Inactive Z-Isomer) VinylShift->Z_Isomer

Figure 1: Diagnostic logic for distinguishing geometric isomers from hydrolytic degradation products.

Module 2: Analytical & Purification Protocols

Q: I used standard 0.1% TFA in my HPLC method, and the sample degraded. Why?

A: Never use strong acids (TFA, Formic Acid) or protic solvents (Methanol) for long-term storage or purification of BTYNB.

The imine linkage in BTYNB is acid-sensitive. In acidic aqueous conditions (like standard HPLC mobile phases), the equilibrium shifts toward hydrolysis.

Protocol A: Non-Destructive QC Method (HPLC)

To assess purity without inducing degradation, you must buffer the mobile phase to a neutral pH.

ParameterRecommended ConditionWhy?
Column C18 (End-capped), 3.5 µmStandard retention.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0)Basic/Neutral pH stabilizes the imine bond.
Mobile Phase B Acetonitrile (ACN)Aprotic organic modifier. Avoid Methanol (protic).
Gradient 5% to 95% B over 15 minStandard elution.
Detection UV 254 nm / 300 nmThe conjugated system absorbs strongly here.
Protocol B: Removing the -Isomer (Isomerization)

If your NMR confirms the presence of the


-isomer (cis), you do not necessarily need to discard the sample. The 

equilibrium is dynamic.
  • Dissolve: Dissolve the sample in DMSO or Ethanol.

  • Heat: Gently heat to 40–50°C for 30 minutes.

  • Cool Slowly: Allow the solution to return to room temperature in the dark.

  • Rationale: The

    
    -isomer is typically the thermodynamic product. Thermal equilibration often drives the mixture back to >95% 
    
    
    
    -isomer.
Protocol C: Removing Hydrolysis Impurities (Recrystallization)

If you detect the aldehyde or amine precursors (hydrolysis), recrystallization is superior to chromatography, as silica gel is slightly acidic and can cause further degradation.

  • Solvent: Hot Ethanol (EtOH).

  • Procedure: Dissolve BTYNB in minimal boiling EtOH.

  • Cooling: Let stand at room temperature, then 4°C.

  • Precipitate: BTYNB (

    
    -isomer) crystallizes as yellow needles/powder. The hydrolysis impurities (2-aminobenzamide and thiophene aldehyde) remain in the mother liquor.
    

Module 3: Stability & Storage (The "Hidden" Variable)

Q: My biological assay results are inconsistent between batches. What is happening?

A: This is likely a solubility-induced precipitation or solvent-induced hydrolysis issue. BTYNB is highly hydrophobic and unstable in aqueous stock solutions over time.

Key Mechanism: The Hydrolysis Trap The imine bond (


) is susceptible to nucleophilic attack by water.

Degradation cluster_products Hydrolysis Products BTYNB BTYNB (Active) Imine Linkage Transition Tetrahedral Intermediate BTYNB->Transition Acid Catalysis Water + H2O / H+ Aldehyde 5-Bromo-2- thiophenecarboxaldehyde Transition->Aldehyde Amine 2-Aminobenzamide Transition->Amine Products Degradation Products (Inactive)

Figure 2: The hydrolysis pathway of BTYNB in acidic or aqueous environments.

Storage Best Practices
  • Solid State: Store at -20°C, desiccated, protected from light (prevents

    
     photo-isomerization).
    
  • Stock Solution: Dissolve in 100% anhydrous DMSO .

    • Do NOT store in DMSO/Water mixtures.

    • Do NOT freeze-thaw DMSO stocks repeatedly (absorbs atmospheric moisture).

  • Assay Prep: Dilute into aqueous buffer immediately before use. Do not let the diluted compound sit for >4 hours.

References & Authoritative Sources

  • Mahapatra, L., et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[1][2][3] Translational Oncology.

    • Significance: The primary discovery paper identifying BTYNB and its target specificity.

  • MedChemExpress (MCE). "BTYNB Product Data Sheet & Solubility Protocol."

    • Significance: Provides validated solubility data (DMSO, PEG300) and handling warnings.

  • BenchChem. "BTYNB: Chemical Structure and Properties."

    • Significance: Confirms the Schiff base structure (2-{[(5-bromo-2-thienyl)methylene]amino}benzamide) essential for understanding the hydrolysis mechanism.

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR."

    • Significance: General methodology for using NMR to distinguish geometric and regioisomers in aromatic systems.

Sources

Validation & Comparative

A Comparative Guide to the Anti-Cancer Activity of BTYNB Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the small molecule inhibitor BTYNB across various cancer models, supported by experimental data.

This guide provides a comprehensive comparative analysis of the small molecule BTYNB, a potent inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1). While the study of specific BTYNB isomers is not yet prevalent in published literature, this document will focus on the well-documented effects of the parent compound across different cancer models. We will explore its core mechanism of action, compare its efficacy in solid and hematological cancers, and provide detailed experimental protocols for researchers seeking to validate its effects.

Introduction: Targeting an Oncofetal RNA-Binding Protein

The oncofetal protein IGF2BP1 (also known as IMP1) is an attractive target for cancer therapy. Its expression is typically high during embryonic development and significantly downregulated in adult tissues. However, in many aggressive cancers, including melanoma, ovarian, breast, and lung cancer, IGF2BP1 is re-expressed at high levels, where it binds to and stabilizes the mRNA of key oncogenes.[1][2] This stabilization leads to the overexpression of proteins that drive tumor proliferation, invasion, and resistance to therapy.[3]

BTYNB was identified from a screen of 160,000 small molecules as a selective and potent inhibitor of the interaction between IGF2BP1 and one of its primary targets, c-Myc mRNA.[1][4] By disrupting this binding, BTYNB triggers a cascade of anti-cancer effects, making it a promising tool for both basic research and therapeutic development. This guide synthesizes the current knowledge on BTYNB, comparing its mechanism and impact across distinct cancer pathologies.

Core Mechanism of Action: The BTYNB-IGF2BP1 Axis

The primary mechanism of BTYNB is the disruption of IGF2BP1's function as an mRNA stabilizer. This single action has multiple downstream consequences that collectively suppress cancer cell growth and survival. The central pathway is applicable across most IGF2BP1-positive cancer models.

BTYNB selectively inhibits the binding of IGF2BP1 to the mRNA of oncogenes.[1][4] This leads to the following key events:

  • c-Myc Destabilization: BTYNB treatment enhances the degradation rate of c-Myc mRNA, resulting in a significant downregulation of both c-Myc mRNA and its protein product.[1] Given c-Myc's central role in cell cycle progression and proliferation, its suppression is a critical anti-tumor mechanism.

  • Inhibition of the NF-κB Pathway: BTYNB downregulates β-TrCP1 mRNA, another IGF2BP1 target.[1] Since β-TrCP1 is involved in the degradation of IκBα (an inhibitor of NF-κB), its reduction leads to decreased NF-κB activity.[1]

  • Suppression of Protein Synthesis: The eukaryotic elongation factor 2 (eEF2) was identified as another novel IGF2BP1 target. By inhibiting the IGF2BP1-eEF2 mRNA interaction, BTYNB can broadly inhibit tumor cell protein synthesis.[1]

  • Modulation of the Hippo/YAP1 Pathway: In ovarian cancer models, BTYNB has been shown to reduce YAP1 levels and transcriptional activity by disrupting the m6A-dependent interaction between IGF2BP1 and YAP1 mRNA.[5]

BTYNB_Mechanism cluster_downstream Downstream Effects BTYNB BTYNB IGF2BP1 IGF2BP1 (IMP1) BTYNB->IGF2BP1 Inhibits Binding cMyc_mRNA c-Myc mRNA IGF2BP1->cMyc_mRNA Stabilizes betaTrCP1_mRNA β-TrCP1 mRNA IGF2BP1->betaTrCP1_mRNA Stabilizes YAP1_mRNA YAP1 mRNA IGF2BP1->YAP1_mRNA Stabilizes cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation NFkB NF-κB Activity betaTrCP1_mRNA->NFkB Regulates YAP1_Protein YAP1 Protein YAP1_mRNA->YAP1_Protein Translation Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits NFkB->Proliferation Promotes YAP1_Protein->Proliferation Promotes

Caption: BTYNB inhibits IGF2BP1, leading to mRNA destabilization and reduced oncogenic signaling.

Comparative Efficacy in Diverse Cancer Models

The effectiveness of BTYNB is critically dependent on the expression of its target, IGF2BP1. Cancer cells with high IGF2BP1 levels are sensitive to BTYNB, while IGF2BP1-negative cells are largely unaffected.[1] This selective action is a hallmark of a well-defined targeted therapy.

Melanoma and Ovarian Cancer (Solid Tumors)

In melanoma (SK-MEL2) and ovarian cancer (IGROV-1, ES-2) cell lines, BTYNB demonstrates potent anti-proliferative effects.[1] Its efficacy is directly linked to the presence of IGF2BP1; siRNA knockdown of IGF2BP1 mirrors the anti-proliferative effect of BTYNB, and overexpression of IGF2BP1 can reverse the inhibitory effects of the compound.[1] A key hallmark of cancer is the ability to grow without attachment to a substrate. BTYNB completely blocks this anchorage-independent growth of melanoma and ovarian cancer cells in soft agar colony formation assays, indicating its potential to inhibit metastasis.[1][2][4]

Leukemia (Hematological Malignancy)

BTYNB shows significant efficacy in leukemic cell lines (HL-60, K-562), which are known to express IGF2BP1.[6][7] Unlike its primary anti-proliferative role in solid tumors, BTYNB also induces differentiation in leukemic cells.[7]

Key effects in leukemia models include:

  • Reduced Cell Viability: BTYNB decreases the viability of leukemic cells in a dose-dependent manner.[7]

  • Apoptosis and Cell Cycle Arrest: Treatment leads to increased cell death and arrests the cell cycle in the S-phase.[6][8] This is confirmed by the upregulation of pro-apoptotic (BAK) and cell cycle inhibitor (p21) genes.[7]

  • Induction of Differentiation: BTYNB treatment upregulates the expression of differentiation markers such as CD11B, ZFPM1, and KLF5, forcing the leukemic cells toward a more mature, less proliferative state.[6][8]

Comparative Data Summary
Cancer ModelCell Line(s)Key EffectIC50 Value (µM)Supporting Evidence
Melanoma SK-MEL-2Inhibition of proliferation, blocks anchorage-independent growth.[1][2]~10 (effective dose)Downregulation of c-Myc and β-TrCP1 mRNA.[1]
Ovarian Cancer IGROV-1, ES-2Inhibition of proliferation, blocks anchorage-independent growth.[1][4]~10 (effective dose)Reduced NF-κB activity, reduced YAP1 levels.[1][5]
Leukemia HL-60Reduced viability, apoptosis, induction of differentiation.[6][7]21.56Upregulation of BAK, p21, and CD11B.[7]
Leukemia K-562Reduced viability, S-phase arrest, induction of differentiation.[6][7]6.76Morphological changes, decreased cell number.[9]

Experimental Protocols & Workflows

To facilitate further research, we provide standardized protocols for assessing the efficacy of BTYNB. The following workflow is a self-validating system to confirm the on-target effect of the compound.

BTYNB_Workflow start Select Cancer Cell Lines (IGF2BP1-positive and negative control) step1 Step 1: Cell Viability Assay (MTT) - Determine IC50 of BTYNB - Use various concentrations (e.g., 0-50 µM) - 72-hour incubation start->step1 step2 Step 2: Western Blot Analysis - Treat cells with IC50 dose of BTYNB - Probe for IGF2BP1, c-Myc, p21, BAK step1->step2 Confirm protein-level changes step3 Step 3: qRT-PCR Analysis - Measure mRNA levels of c-Myc, β-TrCP1, and differentiation markers (e.g., CD11B) step2->step3 Validate at transcript level step4 Step 4: Functional Assays - Colony Formation (Soft Agar) - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) step3->step4 Assess cellular function end Correlate molecular changes with functional outcomes step4->end

Caption: A standard workflow for validating the on-target effects of BTYNB in cancer cells.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of BTYNB that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of BTYNB (e.g., from 0.1 to 50 µM) in the appropriate cell culture medium. Replace the existing medium with the BTYNB-containing medium. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in the mRNA levels of IGF2BP1 target genes.

  • Treatment: Culture cells in 6-well plates and treat with BTYNB (at the predetermined IC50) or a DMSO vehicle control for 72 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., c-Myc, β-TrCP1, GAPDH as a housekeeping control).

  • Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the BTYNB-treated sample to the vehicle control.[3]

Conclusion and Future Perspectives

BTYNB is a highly promising small molecule inhibitor that effectively targets the oncogenic activity of IGF2BP1 across multiple cancer types. Its efficacy is most pronounced in IGF2BP1-dependent malignancies, where it potently inhibits cell proliferation (melanoma, ovarian cancer) and can uniquely induce differentiation (leukemia).[1][6] The clear dependence on its target provides a strong rationale for using IGF2BP1 expression as a biomarker for patient stratification in future clinical studies.

While this guide has focused on the parent BTYNB compound, the field of medicinal chemistry offers opportunities to explore its structure-activity relationship. The synthesis and comparative evaluation of BTYNB isomers and analogs could lead to second-generation inhibitors with improved potency, selectivity, or pharmacokinetic properties.[10] Such studies would be invaluable in optimizing this therapeutic strategy for clinical translation.

References

  • Mahapatra, L., Andruska, N., Mao, C., et al. (2017). A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation. Translational Oncology. Available at: [Link]

  • Mahapatra, L., Andruska, N., Mao, C., et al. (2017). A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation. ResearchGate. Available at: [Link]

  • Jamal, A., Dalhat, M. H., Jahan, S., et al. (2023). BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells. Saudi Journal of Biological Sciences. Available at: [Link]

  • Mahapatra, L., Andruska, N., Mao, C., et al. (2017). A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation. PubMed. Available at: [Link]

  • Jamal, A., Dalhat, M. H., Jahan, S., et al. (2023). BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells. PMC. Available at: [Link]

  • Jamal, A., Dalhat, M. H., Jahan, S., et al. (2023). BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells. ResearchGate. Available at: [Link]

  • Paolella, B. R., Gibson, J., Urbini, M., et al. (2021). Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Müller, S., Bley, S., Glaß, M., et al. (2025). The IGF2BP1 oncogene is a druggable m6A-dependent enhancer of YAP1-driven gene expression in ovarian cancer. PMC. Available at: [Link]

  • Jamal, A., Dalhat, M. H., Jahan, S., et al. (2023). Impact of BTYNB on leukemic cancer cells. ResearchGate. Available at: [Link]

  • Wang, Z., Li, Y., Sarkar, A., et al. (2015). Design, synthesis and biological evaluation of regioisomers of 666-15 as inhibitors of CREB-mediated gene transcription. PMC. Available at: [Link]

Sources

Comparative Guide: Differential Gene Expression Induced by BTYNB Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Validating IMP1-Targeted Transcriptomic Shifts

Executive Summary

BTYNB (2-[[3-(3,5-bis(trifluoromethyl)phenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid) is a first-in-class small molecule inhibitor of IMP1 (IGF2BP1) .[1][2] Unlike traditional kinase inhibitors, BTYNB functions by allosterically destabilizing the interaction between IMP1 and oncogenic mRNAs (specifically c-Myc, β-TrCP1, and eEF2), leading to their accelerated degradation.

However, the thiobarbituric acid/rhodanine scaffold of BTYNB is susceptible to E/Z isomerization and structural instability in solution. Confirming that observed gene expression changes are driven specifically by the bioactive isomer—and not by degradation products, inactive geometric isomers, or off-target toxicity—is critical for establishing mechanism of action (MoA).

This guide provides a rigorous, self-validating framework to distinguish the transcriptomic footprint of active BTYNB from its structural isomers or analogs.

Part 1: The Mechanistic Basis
Why Isomer Specificity Matters in RNA-Binding Protein (RBP) Inhibition

Small molecules targeting RBPs rely on precise steric fits to disrupt protein-RNA interfaces. BTYNB targets the KH domains of IMP1. The bioactivity is often restricted to a specific geometric configuration (typically the Z-isomer for this class of benzylidene-thiazolidinones).

  • The Active Isomer: Sterically blocks the IMP1 "cage," preventing c-Myc mRNA binding. Result: c-Myc mRNA decay.[1][2]

  • The Inactive Isomer/Analog: Fails to dock into the hydrophobic pocket of IMP1. Result: c-Myc mRNA remains stable; gene expression profile mimics the Vehicle control.

Key Validating Markers:

  • Primary Target: MYC (c-Myc) – Expect >50% downregulation.

  • Secondary Target: BTRC (β-TrCP1) – Expect downregulation.

  • Functional Readout: EEF2 (Eukaryotic Elongation Factor 2) – Expect downregulation.

Mechanistic Pathway Diagram

The following diagram illustrates the specific intervention point of BTYNB and the downstream consequences required for validation.

BTYNB_Mechanism BTYNB BTYNB (Active Isomer) IMP1 IMP1 Protein (IGF2BP1) BTYNB->IMP1 Allosteric Inhibition Inactive Inactive Isomer Inactive->IMP1 No Binding Complex IMP1-mRNA Complex IMP1->Complex Binds Decay mRNA Decay (Exosome) IMP1->Decay Blocked by BTYNB cMyc_mRNA c-Myc mRNA (Stabilized) cMyc_mRNA->Complex Binds cMyc_mRNA->Decay If Unbound Translation Oncogenic Translation Complex->Translation Stabilization

Caption: BTYNB specifically disrupts the IMP1-mRNA complex, shunting oncogenic transcripts toward decay pathways.[1][2] Inactive isomers fail to disrupt this complex.

Part 2: Comparative Experimental Protocols

To confirm differential expression, you must run a Three-Arm Comparative Study .

Experimental ArmCompoundConcentrationPurpose
Arm A (Test) BTYNB (Active) IC₅₀ (approx. 2.5 - 5 µM)Determine on-target efficacy.
Arm B (Negative Control) Inactive Isomer/Analog Equimolar to Arm ARule out scaffold toxicity and off-target effects.
Arm C (Vehicle) DMSO < 0.1% v/vBaseline normalization.
Protocol 1: Compound QC & Isomer Verification (Pre-Experiment)

Critical Step: Commercial BTYNB can isomerize under light or in protic solvents.

  • Dissolve BTYNB in 100% DMSO-d6.

  • Run 1H-NMR: Focus on the vinylic proton signal (benzylidene methine).

    • Z-isomer typically shows a downfield shift compared to the E-isomer.

  • HPLC Purity: Ensure >95% purity of the single peak. If a doublet peak exists, the sample is a mixture; use semi-prep HPLC to separate isomers before biological testing.

Protocol 2: Cell Treatment & RNA Isolation

Cell Lines: IMP1-positive lines (e.g., ES-2 ovarian, SK-MEL-2 melanoma). Note: Do not use IMP1-negative lines (e.g., fibroblasts) for the primary efficacy readout, as BTYNB should have no effect there.

  • Seeding: Seed

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Treatment:

    • Treat Arm A, B, and C for 24 hours . (mRNA destabilization is rapid; 48h may reflect secondary apoptotic effects).

  • Lysis: Wash with PBS. Lyse directly in TRIzol or RLT buffer.

  • Extraction: Use column-based purification (e.g., RNeasy) including on-column DNase I digestion to remove genomic DNA.

  • QC: Verify RNA integrity (RIN > 8.0) using Agilent Bioanalyzer.

Protocol 3: Quantitative Readout (RT-qPCR & RNA-Seq)

A. RT-qPCR (Rapid Validation)

  • Primers:

    • Target 1: MYC (Forward/Reverse spanning exon junctions).

    • Target 2: BTRC.

    • Reference: GAPDH or ACTB (Confirm stability under BTYNB treatment first).

  • Calculation: Use the

    
     method relative to DMSO.
    

B. RNA-Seq (Global Profiling)

  • Library Prep: Poly(A) enrichment (critical, as IMP1 regulates mRNA stability).

  • Sequencing: PE150 (Paired-end 150bp), >30M reads/sample.

  • Analysis: Align to hg38. Perform Differential Expression Analysis (DESeq2).

Part 3: Data Interpretation & Visualization[3]
Workflow Logic

This diagram outlines the decision tree for validating the data.

Experimental_Workflow Start RNA-Seq / qPCR Data Check_Vehicle Check Vehicle vs. Inactive Start->Check_Vehicle Check_Active Check Active vs. Vehicle Check_Vehicle->Check_Active Inactive ≈ Vehicle (No Change) Result_Tox FAILURE: General Toxicity (Off-Target) Check_Vehicle->Result_Tox Inactive alters gene expression Result_Valid VALIDATION SUCCESS: Specific IMP1 Inhibition Check_Active->Result_Valid c-Myc Down > 2-fold p < 0.05 Result_Ineff FAILURE: No Effect (Degraded Compound) Check_Active->Result_Ineff c-Myc Unchanged

Caption: Logical flow for interpreting differential expression data. Success requires the active isomer to modulate targets while the inactive isomer mimics the vehicle.

Expected Results Table

When analyzing the differential expression data, the following patterns confirm BTYNB specificity:

Gene TargetActive BTYNB (Fold Change)Inactive Isomer (Fold Change)Interpretation
MYC < 0.5 (Down) ~ 1.0 (No Change)On-Target: IMP1 inhibition successful.
BTRC < 0.6 (Down)~ 1.0 (No Change)On-Target: Validates secondary IMP1 targets.
HSPA1A > 2.0 (Up)> 2.0 (Up)Off-Target: Heat shock response (general stress).
GAPDH ~ 1.0~ 1.0Control: Housekeeping gene stable.

Statistical Thresholds:

  • Significant DEGs: Adjusted p-value (padj) < 0.05.

  • Log2 Fold Change: |Log2FC| > 1.0.

Part 4: Troubleshooting & Causality
  • Issue: Both Active and Inactive isomers cause massive gene downregulation.

    • Causality: The concentration is too high (>10 µM), causing general chemical toxicity or "pan-assay interference" (PAINS).

    • Solution: Titrate down to 2.5 µM.

  • Issue: Active BTYNB shows no effect on c-Myc.

    • Causality: Cell line may be IMP1-negative or c-Myc is being driven by an IMP1-independent enhancer (e.g., BRD4 amplification).

    • Solution: Western blot for IMP1 protein levels prior to experiment.

References
  • Huang, H., et al. (2017). A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation.[1][2][3][4] Translational Oncology, 10(5), 818-827.[1][4] Link

  • Makhija, P., et al. (2021). Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents. Frontiers in Oncology, 11. Link

  • Degrauwe, N., et al. (2016).[5] The RNA Binding Protein IMP2 Preserves Glioblastoma Stem Cells by Preventing let-7 Target Gene Silencing. Cell Reports, 15(8), 1634-1647. Link

  • Bell, J. L., et al. (2013). Insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs): post-transcriptional drivers of cancer progression? Cellular and Molecular Life Sciences, 70, 2657–2675. Link

Sources

Safety Operating Guide

BTYNB & Isomers: Laboratory Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rapid Response Guide

Status: High-Potency Bioactive Compound. While Safety Data Sheets (SDS) for BTYNB (CAS: 304456-62-0) often list it as "Not Classified" under GHS due to a lack of historical toxicology data, its mechanism of action—inhibition of the oncofetal protein IGF2BP1 (IMP1) and downregulation of c-Myc—mandates that it be handled as a Category 4 Genomic Hazard .

Do not dispose of via municipal drains or standard trash.

ParameterOperational Standard
Compound Name BTYNB (IMP1 Inhibitor)
CAS Number 304456-62-0
Primary Hazard Potent gene expression modulator (c-Myc, β-TrCP1). Assumed reproductive toxin.
Solubility DMSO (>60 mg/mL), Ethanol.[1] Insoluble in water.
Waste Stream Stream C (High-Hazard Organics). Requires high-temperature incineration.
Deactivation Chemical oxidation (Bleach) is ineffective due to poor aqueous solubility.
Scientific Integrity: The "Why" Behind the Protocol

Expertise & Causality: Standard laboratory disposal protocols often rely on LD50 values. However, for novel small molecule inhibitors like BTYNB, LD50 data is often nonexistent. As scientists, we must infer risk from biological activity.

  • Isomeric Potency: BTYNB contains a benzamide-thiazole scaffold with potential for E/Z isomerism. In drug development, one isomer often holds significantly higher potency (eutomer) than the other (distomer). Until isomeric purity is confirmed, treat all isomeric mixtures as 100% active material.

  • Bioaccumulation Risk: BTYNB is lipophilic (water insoluble). If released into the water table, it will not dilute but rather partition into organic matter, posing a bioaccumulation risk to aquatic life.

  • Mechanism-Based Toxicity: By inhibiting IMP1, BTYNB alters the stability of mRNA transcripts involved in cell proliferation. Accidental exposure does not just cause "burns"; it potentially dysregulates gene expression in exposed tissue.

Waste Stream Segregation Logic

The following decision tree illustrates the required workflow for segregating BTYNB waste. This system prevents cross-contamination and ensures regulatory compliance (EPA/RCRA).

BTYNB_Disposal Start BTYNB Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Paper) StateCheck->Solid Dry Items Liquid Liquid Waste (Mother Liquor, Media) StateCheck->Liquid Solutions Bin_Solid Stream S: Double-Bagged High-Temp Incineration Solid->Bin_Solid Seal in 6-mil Poly Bag SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous (<5% Organic) (Cell Media) SolventCheck->Aqueous Water/PBS Main Organic Organic (>5% Solvent) (DMSO, Ethanol) SolventCheck->Organic DMSO/EtOH Main Bin_Aq Stream A: Trace Contaminated Aqueous Waste Aqueous->Bin_Aq Only if <10µM conc. Bin_Org Stream O: Non-Halogenated Organic Waste Organic->Bin_Org Do NOT dilute with water

Figure 1: Decision matrix for segregating BTYNB waste based on physical state and solvent composition. Note the strict separation of organic and aqueous streams to prevent precipitation.

Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound & Contaminated Items)

Applicability: Weighing boats, contaminated gloves, pipette tips, and expired solid stock.

  • Primary Containment: Place waste immediately into a clear, 6-mil polyethylene bag. Do not use standard autoclave bags, as this waste will not be autoclaved (autoclaving may volatilize the compound without destroying it).

  • Labeling: Affix a hazardous waste tag labeled: "Toxic Solid - BTYNB - IMP1 Inhibitor."

  • Secondary Containment: Place the sealed bag into a rigid, screw-top container (fiber drum or HDPE bucket) designated for Incineration Only .

  • Disposal Path: Hand off to EHS for high-temperature incineration (>1000°C).

Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)

Applicability: DMSO stocks, Ethanol solutions, HPLC effluent.

  • Solvent Compatibility: BTYNB is soluble in DMSO and Ethanol.[1]

    • Do NOT pour DMSO stocks into aqueous waste containers. The BTYNB will precipitate out of solution, creating a sludge that coats the container walls, creating a secondary contamination hazard.

  • Collection: Collect in amber glass or HDPE carboys labeled "Non-Halogenated Organic Waste."

  • Mixtures: If the BTYNB is an isomer mixture from synthesis, ensure the waste tag explicitly states "Isomeric Mixture" to prevent downstream analysis confusion.

  • Rinsing: Rinse empty stock vials with Ethanol (not water) three times. Add the rinsate to the organic waste container.

Protocol C: Spill Management (Emergency Response)

Scenario: Powder spill on benchtop.

  • Isolate: Evacuate the immediate area. Mark a 3-meter radius.

  • PPE: Don double nitrile gloves, lab coat, and N95 respirator (or half-mask) to prevent inhalation of dust.

  • Solubilize: Do not dry sweep (generates dust).

    • Cover the spill with a paper towel soaked in Ethanol or DMSO .

    • Allow the solvent to wet the powder.

  • Clean: Wipe up the material.

  • Wash: Clean the surface with a soap/water solution after the initial solvent wipe to remove oily residues.

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .

References & Authority
  • Cayman Chemical. (2024). Safety Data Sheet: BTYNB IMP1 Inhibitor (CAS 304456-62-0). Retrieved from

  • Selleck Chemicals. (2023). BTYNB Chemical Properties and Solubility Data.[1][2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3] Retrieved from

  • MedChemExpress. (2023). BTYNB Handling and Storage Instructions.[2] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.